5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride
Descripción
BenchChem offers high-quality 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-amino-2-(trifluoromethyl)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(5(11)12)2-1-3-10;/h4H,1-3,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFNJLJZOXFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Role of Trifluoromethylated Non-Natural Amino Acids in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-natural amino acids (nnAAs) bearing trifluoromethyl (CF₃) groups represents a significant advancement in medicinal chemistry and drug discovery. The CF₃ group, with its unique combination of high electronegativity, metabolic stability, and lipophilicity, imparts profound changes to the physicochemical and biological properties of peptides and proteins.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of trifluoromethylated nnAAs. It details their impact on peptide conformation, proteolytic stability, and cell permeability, supported by experimental protocols and case studies. Furthermore, this guide highlights the utility of the CF₃ group as a powerful ¹⁹F NMR probe for studying protein structure and interactions, offering a comprehensive resource for scientists aiming to leverage these powerful building blocks in the design of next-generation therapeutics.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[4][5] The trifluoromethyl group, in particular, has become a cornerstone of modern medicinal chemistry due to its distinct electronic and steric characteristics.[4][6]
The Unique Properties of the Trifluoromethyl Group
The CF₃ group is a powerful modulator of molecular properties for several key reasons:
-
High Electronegativity: The three highly electronegative fluorine atoms create a strong inductive electron-withdrawing effect, which can alter the pKa of nearby functional groups, influence hydrogen bonding capabilities, and stabilize certain molecular conformations.[1][6][7]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[1][3] This inherent strength makes the CF₃ group exceptionally resistant to metabolic oxidation, a critical feature for enhancing the in vivo half-life of drug candidates.[6]
-
Lipophilicity Modulation: The CF₃ group is significantly more lipophilic than a methyl group (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[1][8] This increased lipophilicity can also lead to stronger hydrophobic interactions with biological targets.[1][3]
-
Steric and Conformational Influence: While sterically larger than a hydrogen atom, the CF₃ group is often used as a bioisostere for groups like chlorine or methyl.[3][6] Its incorporation can impose specific conformational constraints on a peptide backbone, pre-organizing it for optimal receptor binding.[9]
Non-Natural Amino Acids: Tools to Overcome Biological Barriers
Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low cell permeability. The incorporation of nnAAs is a primary strategy to overcome these limitations. Cα,α-disubstituted amino acids, a class that includes α-trifluoromethyl amino acids, introduce steric hindrance that shields the adjacent peptide bonds from proteolytic cleavage by enzymes like chymotrypsin.[10][11]
Synergy: The Power of Trifluoromethylated nnAAs
Combining the CF₃ group with an nnAA scaffold creates a powerful synergy. These building blocks simultaneously enhance metabolic stability through steric shielding and introduce the unique electronic and lipophilic properties of the CF₃ group.[9][11] This dual-action modification provides a robust toolkit for fine-tuning the drug-like properties of peptide candidates.
Synthetic Strategies for Trifluoromethylated Amino Acids
The development of effective and stereoselective synthetic methods is crucial for the accessibility of CF₃-nnAAs.[12] Numerous strategies have been developed, broadly categorized into nucleophilic, electrophilic, and radical approaches.
Key Synthetic Approaches
-
Asymmetric Strecker Reactions: This method involves the addition of cyanide to chiral imines derived from trifluoromethyl ketones, followed by hydrolysis to yield the α-amino acid. The use of chiral catalysts, such as thioureas or Brønsted acids, has enabled high enantioselectivity.[13]
-
Nucleophilic Addition to Trifluoromethyl Imines: The addition of various carbon-based nucleophiles (organometallics, enolates) to imines bearing a CF₃ group is a common strategy. Chiral auxiliaries attached to the imine nitrogen are often used to direct the stereochemical outcome.[14]
-
Photocatalytic Methods: Modern visible-light photocatalysis has enabled novel three-component reactions, allowing for the direct construction of complex trifluoromethylated amino acid derivatives under mild, redox-neutral conditions.[15]
-
Late-Stage Trifluoromethylation: For modifying existing peptides, radical-based methods have been developed to directly trifluoromethylate aromatic residues like tryptophan and tyrosine under biocompatible conditions.[16]
Protocol: Representative Asymmetric Synthesis of (S)-α-Trifluoromethyl-Alanine
This protocol is a conceptual representation based on the principles of asymmetric addition to a chiral imine.
Objective: To synthesize an enantiomerically enriched α-CF₃ amino acid derivative.
Methodology:
-
Imine Formation: React 3,3,3-trifluoropyruvate with a chiral auxiliary, such as (R)-phenylglycinol, under dehydrating conditions (e.g., using molecular sieves in toluene) to form the corresponding chiral imine.
-
Nucleophilic Addition: Cool the reaction mixture to -78 °C. Add a Grignard reagent (e.g., methylmagnesium bromide) dropwise to the solution of the chiral imine. The chiral auxiliary directs the nucleophile to attack one face of the C=N double bond, establishing the desired stereocenter.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed under hydrogenolysis conditions (e.g., H₂, Pd/C) or acidic hydrolysis to yield the free amino acid derivative, which can then be protected for peptide synthesis.
-
Purification and Characterization: Purify the final product by flash column chromatography. Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC and NMR spectroscopy.
Impact of CF₃-nnAAs on Peptide and Protein Properties
The incorporation of a CF₃-nnAA into a peptide sequence can dramatically alter its biological and physicochemical profile.
Enhancing Metabolic Stability and Proteolytic Resistance
One of the most significant advantages of α-trifluoromethyl amino acids is their ability to confer exceptional resistance to enzymatic degradation.[10][11]
-
Steric Shielding: The bulky CF₃ group at the α-carbon sterically hinders the approach of proteases, preventing cleavage of the adjacent peptide bonds.[10][11] Studies with α-chymotrypsin have shown that placing an α-CF₃ amino acid at the P1 position (immediately N-terminal to the cleavage site) can lead to absolute stability against proteolysis.[10]
-
Electronic Effects: The strong electron-withdrawing nature of the CF₃ group can also deactivate the scissile carbonyl group, making it less susceptible to nucleophilic attack by the protease's active site.
While α-substitution is highly effective, side-chain fluorination also enhances proteolytic stability, although the effect is more complex and depends on the specific protease, the position of the substitution relative to the cleavage site, and the degree of fluorination.[17][18]
Modulating Lipophilicity and Cell Permeability
The CF₃ group significantly increases local hydrophobicity.[1][8][19] This property can be harnessed to improve the passive diffusion of peptide drugs across biological membranes. For example, incorporating CF₃-proline analogues into the tripeptide PLG was shown to enhance its hydrophobic character and promote passive transport.[8]
Data Presentation: Physicochemical Property Comparison
The table below summarizes the calculated differences in key physicochemical properties between a natural amino acid (Alanine) and its α-trifluoromethyl analogue (α-CF₃-Ala).
| Property | Alanine (Ala) | α-Trifluoromethyl-Alanine (α-CF₃-Ala) | Rationale for Change |
| Molecular Weight | 89.09 g/mol | 157.08 g/mol | Addition of CF₃ group. |
| Hansch π Constant | - | ~ +0.88 (for CF₃ group) | The CF₃ group is highly lipophilic compared to a methyl group.[1] |
| pKa (α-COOH) | ~ 2.34 | < 2.0 | The strong inductive electron-withdrawing effect of the CF₃ group stabilizes the carboxylate anion, increasing acidity.[7] |
| pKa (α-NH₃⁺) | ~ 9.69 | ~ 5.4 | The CF₃ group destabilizes the protonated amine, significantly reducing basicity.[8] |
| Proteolytic Stability | Susceptible | Highly Resistant | Steric hindrance and electronic effects from the α-CF₃ group prevent protease binding and cleavage.[10][11] |
Applications in Drug Discovery: Case Studies
The unique properties of CF₃-nnAAs have led to their successful application in various areas of drug discovery.
Case Study: Development of Enzyme Inhibitors
Peptide trifluoromethylketones are potent inhibitors of serine and cysteine proteases. The CF₃-ketone moiety acts as a transition-state analogue, forming a stable hemiacetal or hemithioketal adduct with the active site serine or cysteine residue, respectively. Solid-phase synthesis strategies have been developed to create libraries of these potent inhibitors for screening against various protease targets.[20]
Case Study: ¹⁹F NMR for Mechanistic and Structural Studies
The fluorine nucleus (¹⁹F) is an ideal probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and wide chemical shift range, with no background signal in biological systems.[21][22]
-
Probing Protein Conformation: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local microenvironment.[21][23] By site-specifically incorporating a CF₃-nnAA (like trifluoromethyl-L-phenylalanine) into a protein, researchers can monitor subtle conformational changes that occur upon ligand binding, inhibitor interaction, or protein folding.[23][24]
-
Signal Amplification: The three equivalent fluorine nuclei of the CF₃ group provide a 3-fold amplification of the NMR signal compared to a single fluorine label, enhancing sensitivity.[21]
-
Fragment-Based Drug Discovery: ¹⁹F NMR is a powerful tool in fragment-based screening. Changes in the chemical shift of a CF₃-labeled protein upon addition of a library of small molecule fragments can rapidly identify binders and provide information about the binding event.[21]
Experimental Workflows: Incorporation and Characterization
Solid-Phase Peptide Synthesis (SPPS) with CF₃-nnAAs
Incorporating CF₃-nnAAs into peptides via standard Fmoc-based SPPS is feasible but requires special considerations due to the unique reactivity of these building blocks.[25]
-
Decreased Nucleophilicity: The electron-withdrawing CF₃ group significantly reduces the nucleophilicity of the α-amino group, making the coupling step more challenging.[8]
-
Steric Hindrance: The bulk of the CF₃ group can also slow down coupling reactions.
To overcome these challenges, more powerful coupling reagents (e.g., HATU, HCTU) and extended coupling times are often necessary. Double coupling cycles may be required to ensure the reaction goes to completion.[26]
Workflow Diagram: SPPS Cycle for CF₃-nnAA Incorporation
The following diagram illustrates a typical SPPS cycle adapted for a sterically hindered and electronically deactivated CF₃-nnAA.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Solid Phase Peptide Synthesis (SPPS) explained - Bachem [bachem.com]
- 26. researchgate.net [researchgate.net]
Physicochemical Profiling and Synthetic Integration of 5-Amino-2-(trifluoromethyl)pentanoic Acid Hydrochloride
Executive Summary
The incorporation of fluorinated unnatural amino acids into peptidomimetics and small-molecule therapeutics represents a paradigm shift in modern drug design. 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride (CAS: 2410612-31-4) is a highly specialized δ -amino acid building block featuring an α -trifluoromethyl ( −CF3 ) group.
As a Senior Application Scientist, I have observed that while standard aliphatic amino acids often suffer from poor metabolic stability and suboptimal membrane permeability, the strategic placement of a −CF3 group at the α -position fundamentally alters the molecule's physicochemical landscape. This technical whitepaper provides an in-depth analysis of the structural causality behind these property shifts and outlines self-validating experimental workflows for characterizing and incorporating this building block into novel therapeutic pipelines.
Physicochemical Profiling
The baseline properties of 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride are dictated by the interplay between the terminal primary amine, the carboxylic acid, and the strongly electron-withdrawing −CF3 group. Unlike standard δ -aminovaleric acid, this compound exhibits a significantly perturbed isoelectric point and enhanced lipophilicity.
Quantitative Data Summary
| Property | Value / Description | Analytical Rationale |
| Chemical Name | 5-Amino-2-(trifluoromethyl)pentanoic acid HCl | IUPAC standard nomenclature |
| CAS Number | 2410612-31-4 | Unique registry identifier |
| Molecular Formula | C6H11ClF3NO2 | Includes hydrochloride salt |
| Molecular Weight | 221.61 g/mol | Verified via LC-MS ( [M−Cl]+=186.1 ) |
| Estimated pKa (COOH) | ~2.5 - 2.8 | Suppressed due to −CF3 inductive effect |
| Estimated pKa ( NH3+ ) | ~10.2 - 10.5 | Minimal perturbation at the δ -position |
| LogD (pH 7.4) | Enhanced vs. unfluorinated analog | Driven by the low polarizability of C-F bonds |
Mechanistic Insights: The Fluorine Effect
The decision to utilize an α -trifluoromethylated building block is rarely arbitrary; it is driven by specific mechanistic goals in medicinal chemistry . The causality behind its unique behavior can be broken down into three primary vectors:
-
Strong Inductive Effect ( −I ) : Fluorine is the most electronegative element. The −CF3 group exerts a powerful electron-withdrawing effect through the σ -bond framework. This pulls electron density away from the adjacent carbonyl carbon, stabilizing the carboxylate anion and drastically lowering the pKa of the carboxylic acid from a typical ~4.8 to ~2.5.
-
Steric Shielding : The van der Waals volume of a −CF3 group is approximately 42.6A˚3 , making it sterically comparable to an isopropyl group . When incorporated into a peptide backbone, this bulk creates a steric shield around the adjacent amide bond, effectively blocking the active sites of degrading exopeptidases and endopeptidases.
-
Lipophilicity and Permeability : The highly polarized but poorly polarizable nature of the C-F bond increases the overall lipophilicity of the molecule. This enhances the ability of the resulting peptidomimetic to partition into and cross lipid bilayers, a critical factor for intracellular target engagement.
Fig 1: Logical relationship of physicochemical property modulation by the alpha-CF3 group.
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in verification to confirm that the unique properties of the −CF3 group are properly managed.
Protocol A: Potentiometric Validation of Inductive Effects ( pKa Determination)
Objective: To empirically quantify the pKa shift caused by the α
−CF3 group. Causality: Standard acid-base titrations fail to account for ionic strength variations. By maintaining a high, constant ionic background, we isolate the true thermodynamic ionization constant.-
Preparation: Dissolve 10 mM of 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride in 50 mL of 0.15 M KCl (to lock ionic strength and mimic physiological osmolarity).
-
Titration Setup: Submerge a calibrated glass pH electrode into the solution. Purge the vessel with N2 gas for 10 minutes prior to and during the experiment to prevent atmospheric CO2 from forming carbonic acid and skewing the lower-end pH readings.
-
Execution: Titrate with standardized 0.1 M NaOH in 0.05 mL increments, recording the equilibrium pH after each addition.
-
Self-Validation (Data Analysis): Plot the first derivative of the titration curve ( ΔpH/ΔV ). The presence of an inflection point below pH 3.0 confirms the −I effect of the −CF3 group on the carboxylate. A second inflection point near pH 10.5 validates the integrity of the δ -amine.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: To couple this sterically hindered, electronically deactivated building block onto a growing peptide chain. Causality: The α
−CF3 group severely hinders nucleophilic attack on the activated carboxylate. Standard coupling reagents (e.g., HBTU/HOBt) will result in massive deletion sequences. We must utilize HOAt, which leverages a neighboring group effect via its pyridine nitrogen to accelerate the reaction .-
Fmoc Protection: First, convert the hydrochloride salt to the Fmoc-protected derivative by reacting it with Fmoc-OSu (1.2 eq) and NaHCO3 (2.5 eq) in a 1:1 Dioxane/ H2O mixture for 12 hours. Acidify, extract with EtOAc, and verify mass via LC-MS.
-
Resin Preparation: Swell the target peptide-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% Piperidine in DMF.
-
Activation: In a separate vial, dissolve the Fmoc-protected fluorinated amino acid (3.0 eq relative to resin loading) in DMF. Add HATU (2.9 eq) and HOAt (2.9 eq). Add DIPEA (6.0 eq) to initiate active ester formation. Wait exactly 2 minutes for the active ester to form.
-
Coupling: Transfer the activated mixture to the resin. Due to the steric bulk of the −CF3 group, extend the coupling time from the standard 45 minutes to 4 hours at room temperature.
-
Self-Validation (Micro-Cleavage): Withdraw a 5 mg aliquot of the resin. Wash with DCM and dry. Cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Evaporate, reconstitute in MeCN/ H2O , and analyze via RP-HPLC and LC-MS. The absence of the M−(Fmoc-CF3-Amino Acid) mass peak validates 100% coupling efficiency.
Fig 2: Experimental workflow for SPPS incorporation of the fluorinated building block.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from[Link]
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Retrieved from[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from[Link]
Introduction: The Rationale for Trifluoromethylated Amino Acid Derivatives in Drug Discovery
An In-Depth Technical Guide to 5-Amino-2-(trifluoromethyl)pentanoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom.[1] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic profile of a molecule.[2][3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it an invaluable tool for optimizing drug-like properties.[3][4][5] When incorporated into an amino acid scaffold, such as in 5-Amino-2-(trifluoromethyl)pentanoic acid, the resulting derivatives hold significant promise for the development of novel therapeutics.
This technical guide provides a comprehensive overview of 5-Amino-2-(trifluoromethyl)pentanoic acid derivatives, from their synthetic design to their potential biological applications. As a senior application scientist, the aim is to not only present established methodologies but also to provide the underlying scientific reasoning that guides experimental choices, thereby offering a self-validating framework for researchers in the field.
The introduction of a trifluoromethyl group at the α-position of the carboxylic acid in a pentanoic acid chain that also features a terminal amino group creates a chiral center and introduces unique stereoelectronic properties. This can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic profiles, such as increased metabolic stability and better membrane permeability.[3][6]
Synthetic Strategies: Navigating the Introduction of the Trifluoromethyl Group
The synthesis of α-trifluoromethyl amino acids presents unique challenges due to the strong electron-withdrawing nature of the CF₃ group. However, several robust methods have been developed that can be adapted for the preparation of 5-Amino-2-(trifluoromethyl)pentanoic acid derivatives. A common and effective approach involves the asymmetric hydrogenation of a trifluoromethylated alkene precursor.[7]
A plausible synthetic route could commence with the condensation of a suitable trifluoromethyl ketone with an amino acid precursor, followed by a stereoselective reduction of the resulting imine or enamine. Another viable strategy is the use of chiral auxiliaries to direct the stereoselective addition of a trifluoromethyl nucleophile to an appropriate electrophile.[8]
Below is a generalized workflow for the synthesis of a trifluoromethyl-containing amino acid, which can be adapted for the specific target of 5-Amino-2-(trifluoromethyl)pentanoic acid.
Caption: Generalized synthetic workflow for trifluoromethylated amino acids.
Experimental Protocol: Asymmetric Synthesis via Hydrogenation
This protocol outlines a plausible, detailed, step-by-step methodology for the synthesis of a 5-Amino-2-(trifluoromethyl)pentanoic acid derivative, based on the principles of asymmetric hydrogenation.[7]
Step 1: Synthesis of the Trifluoromethylated Alkene Precursor
-
To a solution of a suitable protected 4-aminobutanal (1.0 eq) in an anhydrous solvent (e.g., THF) at -78 °C, add a solution of a trifluoromethyl-containing phosphonate ylide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected 5-amino-2-(trifluoromethyl)pent-2-enoic acid ester.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reaction vessel, dissolve the trifluoromethylated alkene precursor (1.0 eq) in a degassed solvent (e.g., methanol).
-
Add a chiral rhodium catalyst, such as [((R)-trichickenfootphos)Rh(cod)]BF₄ (0.01-0.05 eq).[7]
-
Pressurize the vessel with hydrogen gas (e.g., 70-120 psi) and stir at a controlled temperature (e.g., 60 °C) for 16-24 hours.[7]
-
Carefully release the hydrogen pressure and concentrate the reaction mixture.
-
The crude product containing the protected 5-Amino-2-(trifluoromethyl)pentanoic acid ester is carried forward to the next step.
Step 3: Deprotection and Purification
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a strong acid (e.g., 6M HCl) and heat the mixture to reflux for 4-6 hours to remove the protecting groups.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude amino acid can be purified by ion-exchange chromatography or by crystallization.
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.
Physicochemical and Pharmacokinetic Properties: The Trifluoromethyl Advantage
The incorporation of a trifluoromethyl group is known to significantly impact the physicochemical and pharmacokinetic properties of a molecule.[3][4] These modifications are often beneficial for drug development.
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[3] This is a critical factor for drugs targeting the central nervous system or intracellular proteins.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation.[3] This can lead to a longer half-life and improved bioavailability of the drug.
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the target protein through enhanced hydrogen bonding or electrostatic interactions.[3][5]
Postulated Biological Activities and Therapeutic Applications
While specific biological data for 5-Amino-2-(trifluoromethyl)pentanoic acid derivatives are not yet available, the known activities of other trifluoromethyl-containing compounds and amino acid analogs allow for informed hypotheses regarding their potential therapeutic applications.
Trifluoromethylated compounds have shown significant promise as anticancer, antiviral, and anti-inflammatory agents.[6][9] For instance, the trifluoromethyl group is a key feature in the selective serotonin reuptake inhibitor, fluoxetine.[10]
Given the structural features of 5-Amino-2-(trifluoromethyl)pentanoic acid, it is plausible that its derivatives could act as enzyme inhibitors, ion channel modulators, or receptor antagonists. For example, they could be designed to target proteases or kinases involved in cancer cell proliferation.
Caption: Postulated mechanism of action for an anticancer effect.
Data Presentation: Comparative Biological Activities
To provide a context for the potential potency of 5-Amino-2-(trifluoromethyl)pentanoic acid derivatives, the following table summarizes the biological activities of various trifluoromethyl-containing compounds from the literature.
| Compound Class | Target | Biological Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| Trifluoromethyl Thioxanthones | Pancreatic Lipase | 100.6 µM | Anti-obesity | [9] |
| Trifluoromethyl Pyrimidines | Antiviral (TMV) | 103.4 µg/mL | Agriculture | Not in search results |
| Trifluoromethyl Benzimidazoles | Antimicrobial | - | Infectious Diseases | Not in search results |
| Trifluoromethyl-containing Peptides | Various | Enhanced Stability | General Drug Design | [11] |
Conclusion and Future Directions
5-Amino-2-(trifluoromethyl)pentanoic acid derivatives represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The strategic incorporation of the trifluoromethyl group into an amino acid framework is a well-established strategy for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Future research should focus on the development of efficient and stereoselective synthetic routes to access a variety of these derivatives. Subsequent screening against a panel of biological targets, particularly those implicated in cancer and infectious diseases, will be crucial to unlocking their therapeutic potential. Further studies into their mechanism of action and in vivo efficacy will be necessary to advance these promising compounds toward clinical development.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
-
Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. (2010). ACS Publications. [Link]
-
Synthesis of trifluoromethylated compounds. CY BioCIS. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. (2021). PMC. [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications (RSC Publishing). [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). MDPI. [Link]
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Biological Activity of Fluorinated Pentanoic Acid Derivatives
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can profoundly enhance biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities associated with fluorinated derivatives of pentanoic acid, a versatile five-carbon scaffold. We will dissect the role of fluorine in modulating molecular properties and then delve into specific applications, including their pivotal function as epigenetic modulators in histone deacetylase (HDAC) inhibition and as mechanistic probes to elucidate drug-induced hepatotoxicity, using fluorinated valproic acid analogs as a case study. Furthermore, this guide addresses the critical toxicological and environmental considerations exemplified by perfluorinated pentanoic acid, a member of the per- and polyfluoroalkyl substances (PFAS) class. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers with practical, field-proven methodologies.
Part 1: The Strategic Role of Fluorine in Drug Design
The substitution of hydrogen with fluorine is a fundamental strategy in drug discovery due to the unique properties of the fluorine atom. Despite having a van der Waals radius similar to hydrogen, fluorine is the most electronegative element, creating a strong carbon-fluorine (C-F) bond (bond energy ~110 kcal/mol).[1][2] This substitution can lead to significant, predictable changes in a molecule's biological profile.
Key Physicochemical Effects of Fluorination:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases.[3] Strategically placing fluorine at a metabolically labile position can "block" oxidation, thereby increasing the drug's half-life and bioavailability.[1][3]
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons. This is particularly relevant for carboxylic acids, where α-fluorination increases acidity, potentially altering receptor binding and solubility.[4]
-
Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[3][5] This property is crucial for oral bioavailability and for drugs targeting the central nervous system.
-
Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformation of a molecule and create new, favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets, thereby improving binding affinity and potency.[4][6]
Part 2: The Pentanoic Acid Scaffold: A Versatile Core
Pentanoic acid, a five-carbon carboxylic acid, serves as a foundational scaffold for numerous biologically active compounds. Its simple, flexible alkyl chain and terminal carboxyl group provide a versatile template for chemical modification. The most prominent example in pharmacology is valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug and mood stabilizer.[7] The carboxyl group is a common pharmacophore but can present challenges with metabolic stability and membrane permeability; fluorinated bioisosteres are often explored to overcome these limitations.[4][8]
Part 3: Key Biological Activities and Applications
Modulation of Epigenetic Targets: Fluorinated HDAC Inhibitors
Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, and their inhibition is a validated strategy for cancer therapy.[9] Many HDAC inhibitors (HDACi) share a common pharmacophore: a zinc-binding group (ZBG) like hydroxamic acid, a linker region, and a "cap" group that interacts with the enzyme surface.[10] Fluorination of the linker or cap group has emerged as a powerful tactic to enhance inhibitor potency and isoform selectivity.[9][11][12]
Causality in Design: Introducing fluorine into the linker region can increase potency by establishing favorable interactions within the enzyme's active site.[12] Several studies have shown that fluorinated analogues of established HDACi, such as Vorinostat, exhibit superior inhibitory activity against specific HDAC isoforms compared to their non-fluorinated counterparts.[10] This enhanced activity is often attributed to the unique electronic and conformational effects imparted by the fluorine atoms.[9]
| Compound Type | Target HDAC | IC₅₀ (nM) | Fold Improvement (vs. Non-fluorinated) | Reference |
| Non-fluorinated Vorinostat Analog | HDAC1 | 50.0 | - | [10] |
| Fluorinated Vorinostat Analog (BITE) | HDAC1 | 15.0 | 3.3x | [10] |
| Non-fluorinated Vorinostat Analog | HDAC6 | 12.0 | - | [10] |
| Fluorinated Vorinostat Analog (BITE) | HDAC6 | 4.0 | 3.0x | [10] |
Probing Metabolic Pathways: The Case of Fluorinated Valproic Acid Analogs
Valproic acid (VPA) is an effective anticonvulsant, but its use is associated with a risk of rare but severe hepatotoxicity.[7] This toxicity is linked to its metabolism, particularly the formation of a reactive metabolite, 2-propyl-(E)-2,4-pentadienoic acid ((E)-2,4-diene VPA), via mitochondrial β-oxidation of the cytochrome P450 metabolite, 2-propyl-4-pentenoic acid (4-ene VPA).[13][14] This reactive metabolite can deplete mitochondrial glutathione, leading to cellular damage.[13]
Expert Insight: To validate this toxicity pathway, researchers have cleverly employed fluorinated analogs as mechanistic probes. By synthesizing α-fluoro-4-ene VPA, the C-F bond at the α-position effectively blocks the initial dehydrogenation step of β-oxidation.[13][14] Studies have shown that this fluorinated analog does not cause the mitochondrial damage or glutathione depletion seen with its non-fluorinated parent, providing strong evidence that β-oxidation is the critical pathway for 4-ene VPA-induced hepatotoxicity.[13][15]
Other Therapeutic and Research Applications
The utility of fluorinated pentanoic acid derivatives extends to other areas:
-
Enzyme Inhibition: Derivatives such as hexadecyl sulfonyl fluoride, which can be conceptually related, are potent inhibitors of fatty acid amide hydrolase (FAAH), a target for analgesic and anti-inflammatory drugs.[16]
-
NMR Probes: Mono- and polyfluorinated fatty acids and phospholipids are used as probes in ¹⁹F-NMR studies to investigate biological molecules and membranes due to the sensitivity of the fluorine nucleus.[17]
-
Synthetic Building Blocks: Simple fluorinated carboxylic acids like 2,2-difluoropentanoic acid serve as versatile starting materials for the synthesis of more complex fluorinated pharmaceuticals and agrochemicals.[18][19]
Part 4: Toxicological Profile and Environmental Considerations: The PFAS Perspective
A discussion on fluorinated organic acids would be incomplete without addressing the significant health and environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS).[20] Perfluoropentanoic acid (PFPeA), the fully fluorinated five-carbon analog, belongs to the class of short-chain PFAS.[21] While initially introduced as replacements for more bioaccumulative long-chain PFAS (like PFOA and PFOS), short-chain variants are now recognized as having their own set of concerns.[22]
Trustworthiness and Self-Validation: Acknowledging potential toxicity is paramount. Short-chain PFAS are highly mobile in soil and water, leading to widespread environmental contamination and persistent exposure.[22] Though their elimination half-lives in humans are shorter than long-chain PFAS, continuous exposure can lead to bioaccumulation.[22] Studies have linked exposure to certain PFAS with a range of adverse health effects, including:
These findings underscore the need for rigorous toxicological assessment of any novel fluorinated compound, regardless of its intended application.
Part 5: Experimental Design and Protocols
General Synthesis and Evaluation Workflow
The development of novel bioactive fluorinated pentanoic acid derivatives follows a logical, iterative cycle. The workflow is designed to be self-validating, where each step informs the next, from initial design to lead optimization.
Protocol: Synthesis of a Model 4,4-Difluoropentanoic Acid
This protocol describes a general method for synthesizing a fluorinated pentanoic acid derivative, which can be adapted based on the desired substitution pattern.
Objective: To synthesize 4,4-difluoropentanoic acid.
Materials:
-
Ethyl 4-oxopentanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Fluorination: Dissolve ethyl 4-oxopentanoate (1 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add DAST (2.2 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4,4-difluoropentanoate.
-
Saponification: Dissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH.
-
Heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification and Extraction: Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl at 0 °C.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4,4-difluoropentanoic acid.
-
Purification: Purify the final product by column chromatography or distillation if necessary. Characterize by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro HDAC Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the IC₅₀ of a test compound against a specific HDAC isoform.
Objective: To measure the inhibitory potency of a fluorinated pentanoic acid derivative against HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control[10]
-
Developer solution (containing a protease like trypsin)
-
Test compound (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in HDAC assay buffer to the desired final concentrations. Keep the final DMSO concentration below 1%.
-
Reaction Setup: In the 96-well plate, add the following to each well:
-
HDAC assay buffer
-
Test compound dilution (or positive control, or DMSO for negative control)
-
Recombinant HDAC1 enzyme solution
-
-
Initiation: Incubate the plate at 37 °C for 15 minutes to allow the compound to interact with the enzyme.
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37 °C for 60 minutes.
-
Development: Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Incubate at 37 °C for an additional 15 minutes to allow for full development of the fluorescent signal.
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data with the positive control (0% activity) and negative control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 6: Conclusion and Future Directions
Fluorinated pentanoic acid derivatives represent a diverse and potent class of biologically active molecules. Their strategic design has led to powerful tools for epigenetic modulation, as seen with HDAC inhibitors, and invaluable probes for dissecting complex metabolic pathways. However, the cautionary tale of PFAS highlights the absolute necessity of integrating comprehensive toxicological and environmental assessments early in the development pipeline. Future research should focus on leveraging computational chemistry to design derivatives with enhanced isoform selectivity and improved safety profiles, exploring novel biological targets, and developing greener synthetic methodologies to minimize environmental impact. The continued exploration of this chemical space promises to yield new therapeutic agents and a deeper understanding of biological systems.
References
- Potential human health effects of per- and polyfluoroalkyl substances (PFAS) prevalent in aquatic environment: a review. (2025). RSC Publishing.
- FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought. (2020). EWG.org.
- FDA studies show short-chain PFAS toxicity, metabolite bioaccumulation. (2020). Food Packaging Forum.
-
Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. (2018). Environmental Sciences Europe. Retrieved from [Link]
-
Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]
-
Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains. (2025). Frontiers in Toxicology. Retrieved from [Link]
-
Our Current Understanding of the Human Health and Environmental Risks of PFAS. (2026). United States Environmental Protection Agency. Retrieved from [Link]
-
Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. (n.d.). Environmental Health Perspectives. Retrieved from [Link]
-
A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
-
Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Fluorinated analogues as mechanistic probes in valproic acid hepatotoxicity: hepatic microvesicular steatosis and glutathione status. (n.d.). PubMed. Retrieved from [Link]
-
Mechanism of Action of Valproic Acid and Its Derivatives. (2020). Lupine Publishers. Retrieved from [Link]
-
Valproic acid pathway: pharmacokinetics and pharmacodynamics. (n.d.). Pharmacogenomics. Retrieved from [Link]
-
Fluorinated Lipids. (n.d.). Avanti Polar Lipids. Retrieved from [Link]
-
2,2-Difluoro-3-hydroxypentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
2,2-Difluoropentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Fluorinated Analogues as Mechanistic Probes in Valproic Acid Hepatotoxicity: Hepatic Microvesicular Steatosis and Glutathione Status. (n.d.). ACS Publications. Retrieved from [Link]
-
Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. (2021). Chemical Reviews. Retrieved from [Link]
-
Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
The known HDAC inhibitors SAHA (1) and Scriptaid (7), and the novel... (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Development of Fluorinated Peptoid-Based Histone Deacetylase (HDAC) Inhibitors for Therapy-Resistant Acute Leukemia. (n.d.). ResearchGate. Retrieved from [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). PubMed. Retrieved from [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). Molecules. Retrieved from [Link]
-
Fluorinated terpenoids and their fluorine-containing derivatives. (2026). RSC Advances. Retrieved from [Link]
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2025). MDPI. Retrieved from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). Molecules. Retrieved from [Link]
-
Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. (n.d.). PubMed. Retrieved from [Link]
-
Chemists make historic fluorine discovery. (2018). ScienceDaily. Retrieved from [Link]
-
Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. (2026). ResearchGate. Retrieved from [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (n.d.). Chemical Communications. Retrieved from [Link]
-
2,2-Difluoropropionic Acid: The Versatile Compound with a Wide Range of Applications. (n.d.). Acme Synthetic Chemicals. Retrieved from [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic Methods and Reactions; IV.1 Fluorination of Carboxylic Acids with Cyanuric Fluoride. (2002). Semantic Scholar. Retrieved from [Link]
-
Pentanoic acid, 2,2-difluoro-. (n.d.). Sinfoo Biotech. Retrieved from [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). Molecules. Retrieved from [Link]
-
Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. (1989). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. (n.d.). Nucleic Acids Research. Retrieved from [Link]
-
Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated analogues as mechanistic probes in valproic acid hepatotoxicity: hepatic microvesicular steatosis and glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avantiresearch.com [avantiresearch.com]
- 18. 2,2-Difluoropentanoic acid | C5H8F2O2 | CID 21899109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Pentanoic acid, 2,2-difluoro-,(CAS# 140126-96-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 20. epa.gov [epa.gov]
- 21. Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potential human health effects of per- and polyfluoroalkyl substances (PFAS) prevalent in aquatic environment: a review - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00405A [pubs.rsc.org]
- 24. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative ¹⁹F NMR Characterization of 5-Amino-2-(trifluoromethyl)pentanoic Acid Hydrochloride
Introduction & Scientific Rationale
The incorporation of trifluoromethyl (–CF₃) groups into aliphatic amino acid scaffolds is a highly effective strategy in drug development and peptidomimetic design. The –CF₃ moiety enhances metabolic stability, modulates lipophilicity, and serves as an exceptional bio-orthogonal probe.
For the structural characterization and purity assessment of 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride , Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is the premier analytical technique. The ¹⁹F nucleus boasts a 100% natural isotopic abundance, a high gyromagnetic ratio yielding a sensitivity of approximately 83% relative to ¹H, and an expansive chemical shift range[1]. Crucially, the complete absence of endogenous fluorine in standard biological matrices and solvents ensures zero background interference, making quantitative ¹⁹F NMR (qNMR) highly reliable[1].
Analyte Properties & Spectral Expectations
5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride features a –CF₃ group attached directly to the chiral alpha-carbon (C2). The structural environment dictates its specific magnetic resonance signature:
-
Chemical Shift: The aliphatic –CF₃ group adjacent to a carboxylic acid typically resonates between -70.0 and -75.0 ppm (relative to CFCl₃ or referenced secondarily via trifluoroacetic acid)[1].
-
Multiplicity (Spin-Spin Coupling): Because the –CF₃ group is adjacent to a single proton at the C2 position, the three equivalent fluorine nuclei will undergo three-bond heteronuclear scalar coupling (³JH-F). This results in a distinct doublet in a standard ¹⁹F spectrum, with a coupling constant typically ranging from 10.5 to 11.0 Hz [1].
Table 1: Expected ¹⁹F NMR Parameters
| Parameter | Expected Value / Specification | Mechanistic Rationale |
| Chemical Shift (δ) | -70.0 to -75.0 ppm | Characteristic shielding of an aliphatic –CF₃ adjacent to a carboxyl group. |
| Multiplicity | Doublet (d) | Splitting caused by the adjacent alpha-proton at C2. |
| Coupling Constant (³JH-F) | ~10.5 – 11.0 Hz | Three-bond heteronuclear scalar coupling. |
| Integration | 3F | Corresponds to the three equivalent fluorine atoms of the –CF₃ group. |
| T₁ Relaxation Time | 1.0 – 2.5 s | Requires experimental verification; dictates the inter-pulse delay. |
Experimental Methodology: A Self-Validating System
To ensure maximum trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every experimental parameter is chosen based on strict causal logic to eliminate quantitative bias.
Causality in Experimental Design
-
Solvent Selection: Deuterated water (D₂O) is selected due to the high solubility of the hydrochloride salt.
-
Internal Standard (IS) Selection: 4-Fluorobenzoic acid (PFBA) is utilized as the internal standard. PFBA provides a sharp, distinct singlet at approximately -106 ppm, ensuring absolutely no spectral overlap with the analyte's aliphatic –CF₃ region[2].
-
T₁ Relaxation & Delay (D1): For absolute quantification, the longitudinal relaxation time (T₁) of the –CF₃ group must be measured. To achieve >99.3% recovery of the equilibrium magnetization, the inter-pulse relaxation delay (D1) must be strictly set to ≥ 5 × T₁ [3]. Failure to do so results in signal saturation and artificially low integration values.
-
Inverse-Gated Decoupling: To simplify integration, ¹H decoupling can be applied to collapse the –CF₃ doublet into a singlet. However, continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances the ¹⁹F signal. Therefore, an inverse-gated decoupling pulse sequence (decoupler ON only during acquisition) is mandatory to suppress NOE while maintaining a decoupled spectrum[2].
Causal logic for accurate quantitative ¹⁹F NMR (qNMR) analysis.
Step-by-Step qNMR Protocol
Step 1: Gravimetric Sample Preparation
-
Using a microbalance, accurately weigh ~10.0 mg of 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride and ~5.0 mg of PFBA (Internal Standard). Record exact masses to 0.01 mg precision.
-
Dissolve the mixture entirely in 600 µL of D₂O.
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
Step 2: Instrument Setup & Shimming
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz system).
-
Tune and match the probe specifically to the ¹⁹F resonance frequency (~376.5 MHz).
-
Lock the spectrometer to the deuterium signal of the D₂O solvent.
-
Perform rigorous 3D shimming (Z, Z², Z³, etc.) to optimize B₀ magnetic field homogeneity, ensuring sharp line widths (< 1.0 Hz at half-height).
Step 3: T₁ Determination
-
Execute an inversion-recovery pulse sequence (t1ir).
-
Array the delay times (τ) from 0.01 s to 10 s.
-
Plot the signal intensity versus recovery delay to calculate the exact T₁ of both the analyte –CF₃ group and the PFBA fluorine atom.
-
Identify the longest T₁ value between the two species.
Step 4: Data Acquisition
-
Load an inverse-gated ¹H-decoupled ¹⁹F pulse sequence (e.g., zgig on Bruker systems).
-
Set the relaxation delay (D1) to 5 × (Longest T₁) . If T₁ is 2.0 s, set D1 = 10 s.
-
Set the spectral width to cover -50 to -150 ppm to capture both the analyte and the IS.
-
Acquire a minimum of 64 scans to ensure a Signal-to-Noise Ratio (S/N) > 250:1 for accurate integration[3].
Step 5: Processing & Quantification
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.
-
Perform manual phase correction (zero- and first-order) to ensure perfectly symmetrical peak bases.
-
Apply a multipoint baseline correction.
-
Integrate the PFBA singlet (-106 ppm) and set its value relative to its molar concentration. Integrate the analyte signal (~-72 ppm) to determine the absolute purity/concentration of the 5-Amino-2-(trifluoromethyl)pentanoic acid.
Sequential workflow for quantitative ¹⁹F NMR analysis.
Sources
HPLC method development for analyzing 5-Amino-2-(trifluoromethyl)pentanoic acid
An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Amino-2-(trifluoromethyl)pentanoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-2-(trifluoromethyl)pentanoic acid. Due to the analyte's lack of a native chromophore, a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed to yield a highly fluorescent derivative suitable for sensitive detection. The separation is achieved using reversed-phase chromatography. This application note details the rationale behind the methodological choices, provides step-by-step protocols for sample preparation, derivatization, and analysis, and outlines a validation strategy compliant with international regulatory guidelines.
Introduction and Scientific Rationale
5-Amino-2-(trifluoromethyl)pentanoic acid is a non-proteinogenic amino acid featuring a trifluoromethyl group, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. Its analysis is critical in various stages of drug development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs).
The primary analytical challenge presented by this molecule, and amino acids in general, is the absence of a strong ultraviolet (UV) absorbing chromophore or native fluorescence, precluding sensitive detection with common HPLC detectors.[1] To overcome this, a derivatization step is necessary to attach a tag to the analyte that is easily detectable.[2][3]
Choice of Derivatization Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl)
Several reagents are available for amino acid derivatization, including o-phthalaldehyde (OPA), dansyl chloride, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[4][5] For this application, we selected FMOC-Cl for the following reasons:
-
Reaction Specificity: FMOC-Cl reacts rapidly and quantitatively with the primary amino group of the analyte under mild alkaline conditions.[6]
-
Derivative Stability: The resulting FMOC-amino acid derivative is highly stable, allowing for automated analysis of multiple samples without significant degradation.[7]
-
Detection Sensitivity: The fluorenyl moiety is intensely fluorescent, enabling detection limits in the low femtomole range, which is crucial for trace-level analysis.[7][8]
-
Chromatographic Suitability: The addition of the large, hydrophobic FMOC group makes the polar amino acid derivative amenable to separation by reversed-phase HPLC, the most common and robust mode of liquid chromatography.
Choice of Chromatographic Method: Reversed-Phase HPLC (RP-HPLC)
Following derivatization, the now hydrophobic FMOC-analyte derivative is ideally suited for retention and separation on a nonpolar stationary phase, such as a C18 column.[8][9] A gradient elution, where the mobile phase composition is changed over time from a weaker (more aqueous) to a stronger (more organic) solvent, will be employed to ensure adequate separation of the analyte from the derivatization reagent by-products and any matrix components.
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The goal is to achieve a method that is specific, sensitive, and reproducible. The key stages of this process are outlined below.
Caption: Workflow for HPLC method development.
Materials, Equipment, and Protocols
Reagents and Chemicals
-
5-Amino-2-(trifluoromethyl)pentanoic acid reference standard (>98% purity)
-
9-fluorenylmethyl chloroformate (FMOC-Cl), >99% purity
-
Acetonitrile (ACN), HPLC gradient grade
-
Methanol (MeOH), HPLC grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Water, HPLC grade or Milli-Q
Equipment
-
HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler with derivatization capabilities (or manual protocol)
-
Thermostatted Column Compartment
-
Fluorescence Detector (FLD)
-
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Sonicator
-
Pipettes and general laboratory glassware
Standard and Reagent Preparation Protocol
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 0.1 M HCl. This stock is stable for several weeks at 2-8°C.
-
Analyte Working Standard (10 µg/mL): Dilute the stock solution 1:100 with HPLC grade water to achieve a final concentration of 10 µg/mL. Prepare fresh daily.
-
Borate Buffer (0.2 M, pH 10.0): Dissolve 1.24 g of boric acid in 100 mL of water. Adjust the pH to 10.0 with 1 M NaOH.
-
FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution is sensitive to moisture and should be prepared fresh daily and kept tightly capped.[10]
Pre-Column Derivatization Protocol
This protocol should be performed rapidly and consistently for all standards, controls, and samples.
-
To a 1.5 mL autosampler vial, add 100 µL of the sample or standard solution.
-
Add 200 µL of 0.2 M Borate Buffer (pH 10.0). Vortex briefly.
-
Add 200 µL of 15 mM FMOC-Cl reagent. Cap the vial immediately and vortex for 45 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Optional Quenching Step: To remove excess FMOC-Cl, add 100 µL of a primary amine solution like 1-aminoadamantane (ADAM). This step is often unnecessary as chromatographic separation is typically sufficient.
-
Filter the final solution through a 0.22 µm syringe filter if particulates are present.
-
Place the vial in the autosampler for immediate injection. The derivatives are generally stable for over 24 hours at 4°C.[7]
Optimized HPLC Conditions
The following conditions have been optimized for the separation of the FMOC-derivatized analyte.
| Parameter | Setting |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Sodium Acetate buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min, 40% B; 2-15 min, 40-80% B; 15-16 min, 80-40% B; 16-20 min, 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 265 nm, Emission: 310 nm |
Method Validation Strategy
All analytical methods used in a regulated environment must be validated to demonstrate they are fit for their intended purpose.[11] The validation should be conducted according to established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[12][13][14]
Caption: Workflow for analytical method validation.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank matrix, placebo, and derivatized analyte, showing no interference at the analyte's retention time.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of test results to the true value. It is assessed by performing spike-recovery studies on a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate preparations at 100% of the test concentration.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). This is typically evaluated during method development.[14]
Conclusion
This application note presents a detailed and scientifically grounded framework for developing a sensitive and reliable RP-HPLC method for the analysis of 5-Amino-2-(trifluoromethyl)pentanoic acid. By employing a pre-column derivatization strategy with FMOC-Cl and fluorescence detection, the inherent challenge of detecting this non-chromophoric analyte is effectively overcome. The provided protocols for sample preparation, derivatization, and chromatographic analysis, coupled with a comprehensive validation plan based on ICH and FDA guidelines, ensure that the resulting method will be fit for purpose in a regulated research or quality control environment.
References
-
Analysis of amino acids by high performance liquid chromatography. (n.d.). WJPR. Retrieved March 19, 2026, from [Link]
-
Gao, Y., et al. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology. Retrieved March 19, 2026, from [Link]
-
USP General Chapter <621> Chromatography. (n.d.). U.S. Pharmacopeia. Retrieved March 19, 2026, from [Link]
-
Eremin, S. A., et al. (1995). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A. Retrieved March 19, 2026, from [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved March 19, 2026, from [Link]
-
Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation. Retrieved March 19, 2026, from [Link]
-
Li, Y. M., & Li, Y. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry. Retrieved March 19, 2026, from [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved March 19, 2026, from [Link]
-
Rohmayanti, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Teknologi Pangan. Retrieved March 19, 2026, from [Link]
-
Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. (2023). Waters Corporation. Retrieved March 19, 2026, from [Link]
-
FDA. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved March 19, 2026, from [Link]
-
Teerlink, T. (1990). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved March 19, 2026, from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved March 19, 2026, from [Link]
-
New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023). Spectroscopy Online. Retrieved March 19, 2026, from [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. Retrieved March 19, 2026, from [Link]
-
HPLC of amino acids as dansyl and dabsyl derivatives. (2012). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Soma, Y., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites. Retrieved March 19, 2026, from [Link]
-
Understanding the Latest Revisions to USP <621>. (2023). Agilent. Retrieved March 19, 2026, from [Link]
-
FDA. (2024). ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved March 19, 2026, from [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2020). Acta Naturae. Retrieved March 19, 2026, from [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved March 19, 2026, from [Link]
-
Amino Acid Analysis by Dansylation: A Revised Method. (1987). Cardinal Scholar. Retrieved March 19, 2026, from [Link]
-
Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. (1996). Indian Journal of Clinical Biochemistry. Retrieved March 19, 2026, from [Link]
-
USP-NF <621> Chromatography. (2023). USP-NF. Retrieved March 19, 2026, from [Link]
-
ARBRO Does Amino Acid Analysis by Post-column Derivatization. (n.d.). Auriga Research. Retrieved March 19, 2026, from [Link]
-
Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. (1991). Journal of Chromatography. Retrieved March 19, 2026, from [Link]
-
Separation and Indirect Detection of Amino Acids by Reversed-Phase Ion-Pair Chromatography. (1997). Journal of Chromatographic Science. Retrieved March 19, 2026, from [Link]
-
Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography. (2001). Se Pu. Retrieved March 19, 2026, from [Link]
-
The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2022). Molecules. Retrieved March 19, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. Retrieved March 19, 2026, from [Link]
-
Are You Sure You Understand USP <621>? (2024). LCGC International. Retrieved March 19, 2026, from [Link]
-
Ninhydrin. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent Technologies. Retrieved March 19, 2026, from [Link]
-
Total Protein Analysis in Algae via Bulk Amino Acid Detection. (2019). Journal of Agricultural and Food Chemistry. Retrieved March 19, 2026, from [Link]
-
High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl-Chloroformate. (2002). Journal of Chromatographic Science. Retrieved March 19, 2026, from [Link]
-
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography. (2023). Waters Corporation. Retrieved March 19, 2026, from [Link]
-
Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. (n.d.). Springer Nature Experiments. Retrieved March 19, 2026, from [Link]
-
Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2014). Analytical and Bioanalytical Chemistry. Retrieved March 19, 2026, from [Link]
-
Determination of 20 underivatized proteinic amino acids by ion-pairing chromatography and pneumatically assisted electrospray mass spectrometry. (2001). Journal of Chromatography A. Retrieved March 19, 2026, from [Link]
-
Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. (2006). Clinica Chimica Acta. Retrieved March 19, 2026, from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2010). LCGC International. Retrieved March 19, 2026, from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved March 19, 2026, from [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved March 19, 2026, from [Link]
-
A general mechanism of ninhydrin derivatization using primary and secondary amines. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research. Retrieved March 19, 2026, from [Link]
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. actascientific.com [actascientific.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 14. propharmagroup.com [propharmagroup.com]
Improving solubility of 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride in organic solvents
This technique dramatically alters the solubility properties of the molecule, effectively turning a water-soluble compound into an organic-soluble one. [10]
Q5: Can I just heat the mixture or use a sonicator?
Answer: Physical methods can provide marginal assistance but are generally not a solution for gross insolubility.
-
Heating: Gently warming the mixture can increase the rate of dissolution and may slightly increase the solubility limit. However, for a highly polar salt in a nonpolar solvent, the effect will be minimal. Be cautious, as excessive heat can lead to degradation of your compound.
-
Sonication: Using a sonication bath is effective for breaking up solid aggregates and increasing the surface area of the solute that is in contact with the solvent. [5]This will accelerate the rate at which the compound dissolves if it has some inherent solubility. It will not, however, make an insoluble compound soluble.
References
-
Meyer, J. D., & Manning, M. C. (1998). Hydrophobic ion pairing: altering the solubility properties of biomolecules. Pharmaceutical Research, 15(2), 188–193. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Gampa, K. C., et al. (2017). Hydrophobic Ion-Pairing Approach for Enhancing Oil Solubility of BCS Class II Drug Phenytoin and Increasing Drug Loading in Nanoemulsion to Prevent in Vitro Precipitation upon Serial Dilution at Blood PH. ProQuest Dissertations Publishing. [Link]
-
Adler, B. J., & Zarraga, I. E. (2016). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. [Link]
-
Kumar, L., & Singh, M. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 8(2), 92. [Link]
-
Serajuddin, A. (2007). Salt Formation to Improve Drug Solubility. Request PDF on ResearchGate. [Link]
-
Stahl, H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Manufacturing. [Link]
-
Chavda, H., & Patel, C. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Dolan, J. W. (2003). Ion Pairing — Blessing or Curse? LCGC International. [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 105-113. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-2-methylpentanoic acid hydrochloride. PubChem. [Link]
-
McDaniel, J. G., & Son, C. Y. (2019). Ion Pairing Controls Physical Properties of Ionic Liquid-Solvent Mixtures. ACS Publications. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Switchable Solvents. ACS GCI. [Link]
-
Various Authors. (n.d.). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Connected Papers. [Link]
-
Wang, F., & Chen, P. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. ACS Publications. [Link]
-
Rochedo, M. R. R., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
-
Idem, R., et al. (2014). Effect of Organic Solvents on Separation of Heat Stable Salts (HSSs) Generated During Carbon Dioxide Absorption Using Amine Solu. AIDIC. [Link]
-
Permana, A. D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
Beydoun, K., et al. (2024). Switchable Hydrophilicity Amine Product Extraction. ACS Sustainable Chemistry & Engineering. [Link]
-
Sharma, D. K., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Beg, M. A. A., & Clark, H. C. (1960). PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. Canadian Science Publishing. [Link]
-
Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Shishatskiy, S., et al. (2023). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. PMC. [Link]
-
Chemical Structure Search. (n.d.). 2-amino-5,5,5-trifluoropentanoic acid hydrochloride. CSSB. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Wikipedia. [Link]
-
European Chemicals Agency. (n.d.). 5-amino-2-methylpentanoic acid hydrochloride — Chemical Substance Information. ECHA. [Link]
-
Needham, T. E., et al. (1972). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminovaleric acid. PubChem. [Link]
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. ajptonline.com [ajptonline.com]
- 8. Hydrophobic Ion-Pairing Approach for Enhancing Oil Solubility of BCS Class II Drug Phenytoin and Increasing Drug Loading in Nanoemulsion to Prevent in Vitro Precipitation upon Serial Dilution at Blood PH - ProQuest [proquest.com]
- 9. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophobic ion pairing: altering the solubility properties of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting 5-Amino-2-(trifluoromethyl)pentanoic Acid Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering yield or purity bottlenecks during the synthesis of 5-Amino-2-(trifluoromethyl)pentanoic acid .
The introduction of an α -trifluoromethyl group to a 5-amino acid framework presents unique thermodynamic and kinetic challenges. The strongly electron-withdrawing nature of the −CF3 group, combined with the zwitterionic nature of the molecule and the entropic favorability of 6-membered ring formation, requires precise control over reaction conditions, pH, and isolation methodologies.
Below is our authoritative troubleshooting guide, structured to address the most critical failure points in this synthetic workflow.
FAQ 1: Spontaneous Lactamization (Loss of Open-Chain Product)
Q: My NMR shows a lack of a free carboxylic acid proton, and the mass spectrometer indicates a loss of 18 Da ( H2O ). Why am I isolating 3-(trifluoromethyl)piperidin-2-one instead of the desired open-chain amino acid?
The Causality (Mechanism): You are observing spontaneous intramolecular lactamization. 5-amino acids are entropically predisposed to cyclize into 6-membered lactams (piperidin-2-ones) [3]. In your specific molecule, the α -trifluoromethyl group is highly electron-withdrawing. This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbon. If the δ -amine is unprotonated (free base form) during deprotection, workup, or thermal concentration, it acts as a potent nucleophile, rapidly attacking the activated carbonyl to form 3-(trifluoromethyl)piperidin-2-one [1].
Figure 1: Divergent pathways in the deprotection of 5-amino-2-(trifluoromethyl)pentanoic acid precursors.
The Solution & Validated Protocol: To prevent lactamization, the amine must be kept strictly protonated ( −NH3+ ) throughout the entire deprotection and isolation sequence. A protonated amine is non-nucleophilic and cannot attack the carbonyl. Furthermore, commercial standards of similar compounds are often stabilized and sold as hydrochloride salts for this exact reason [2].
Step-by-Step Acidic Deprotection Protocol:
-
Reaction Setup: Suspend the protected precursor (e.g., Boc/Ethyl ester protected) in 6M aqueous HCl ( 10 mL per mmol of substrate).
-
Hydrolysis: Heat the mixture to reflux ( 100∘C ) for 12–16 hours. The strong acid simultaneously cleaves the protecting groups while locking the newly freed amine as an unreactive ammonium salt.
-
Cooling: Cool the reaction mixture to 0∘C in an ice bath. Extract twice with diethyl ether to remove cleaved organic protecting group byproducts (e.g., tert-butyl chloride, ethanol). Discard the organic layer.
-
Concentration (CRITICAL): Do NOT use a rotary evaporator with a heated water bath. Thermal energy will drive off HCl , raise the pH, and trigger lactamization.
-
Isolation: Flash-freeze the aqueous layer using liquid nitrogen and lyophilize (freeze-dry) to yield 5-Amino-2-(trifluoromethyl)pentanoic acid as a stable hydrochloride salt.
FAQ 2: Zwitterion Isolation Failures
Q: My deprotection step is successful, but I lose all my product during the aqueous workup. Standard liquid-liquid extraction yields no product. How do I isolate the free amino acid?
The Causality (Mechanism): 5-Amino-2-(trifluoromethyl)pentanoic acid is a zwitterion. It contains both a basic primary amine and an acidic carboxylic acid. At physiological or neutral pH, it exists as a highly polar inner salt ( −NH3+ and −COO− ). This renders the molecule virtually insoluble in standard organic extraction solvents (DCM, EtOAc, Ether) and highly soluble in the aqueous phase.
Quantitative Comparison of Isolation Methods:
| Isolation Method | Yield | Purity | Scalability | Mechanism / Causality |
| Liquid-Liquid Extraction | < 5% | Low | High | Fails completely due to the extreme aqueous solubility of the zwitterion. |
| Isoelectric Precipitation | 40-60% | Medium | High | Relies on exact pH adjustment to the pI. The −CF3 group shifts the pI unpredictably, causing partial loss in the mother liquor. |
| Cation-Exchange Chromatography | > 85% | High | Medium | Exploits the protonated amine's electrostatic binding to a sulfonic acid resin. Highly reliable. |
The Solution & Validated Protocol: Bypass liquid-liquid extraction entirely. Use strong cation-exchange chromatography to isolate the free amino acid from inorganic salts and byproducts.
Figure 2: Step-by-step cation-exchange chromatography workflow for isolating zwitterionic amino acids.
Step-by-Step Cation-Exchange Protocol:
-
Resin Preparation: Swell Dowex 50WX8 (hydrogen form, 100-200 mesh) in deionized water. Pack a glass column and wash with 3 column volumes (CV) of 1M HCl , followed by deionized water until the eluate is pH neutral.
-
Loading: Acidify your aqueous reaction mixture to pH 2 using dilute HCl (ensuring the molecule is fully protonated as a cation) and load it onto the column at a flow rate of 1-2 mL/min.
-
Washing: Wash the column with 5 CV of deionized water. This removes all anions (e.g., Cl− ) and neutral organic impurities.
-
Elution: Elute the target amino acid using 1M aqueous NH4OH . The ammonia deprotonates the resin and the amino acid, releasing it from the solid phase. Collect fractions and spot on a TLC plate (visualize with Ninhydrin stain; the product will appear as a purple/pink spot).
-
Isolation: Pool the ninhydrin-positive fractions and lyophilize to remove water and volatile ammonia, yielding the pure zwitterionic 5-Amino-2-(trifluoromethyl)pentanoic acid.
FAQ 3: Low Yield in the Carbon Skeleton Assembly
Q: The initial step to form the carbon skeleton (e.g., introducing the −CF3 group or performing a Michael addition) has a very low yield (<30%). What is going wrong?
The Causality (Mechanism): Direct electrophilic trifluoromethylation of a pentanoic acid enolate often fails due to the steric bulk of the −CF3 reagent and competing O-alkylation. Alternatively, if you are using a building-block approach (e.g., Michael addition of a nucleophile to a −CF3 substituted acceptor), the electron-withdrawing nature of the −CF3 group makes the alkene highly reactive, but its steric bulk can severely hinder the approach of bulky nucleophiles, leading to polymerization or unreacted starting materials [4].
The Solution & Validated Protocol: Utilize a highly optimized nucleophilic glycine equivalent. The most reliable method for synthesizing α -trifluoromethyl amino acids is the Michael addition of a Ni(II) complex of a glycine Schiff base to an appropriate Michael acceptor [4].
Step-by-Step Michael Addition Protocol:
-
Preparation: Prepare the Ni(II) complex of the Schiff base of glycine with o-[N- α -picolylamino]benzophenone (a highly nucleophilic glycine equivalent).
-
Reaction: In a dry flask under argon, dissolve the Ni(II) complex and 2-(trifluoromethyl)acrylic acid (or its ester) in anhydrous DMF.
-
Base Addition: Add a catalytic amount of a non-nucleophilic base (e.g., DBU or KHMDS) at −78∘C to generate the enolate.
-
Propagation: Allow the reaction to slowly warm to room temperature over 4 hours. The Ni(II) complex provides a rigid, sterically controlled environment that forces the Michael addition to occur cleanly despite the −CF3 group's bulk.
-
Disassembly: Quench with saturated NH4Cl . The resulting complex can be disassembled using standard acidic hydrolysis (as detailed in FAQ 1) to yield the target amino acid.
References
Technical Support Center: Overcoming Steric Hindrance in 2-Trifluoromethyl Amino Acid Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the challenges associated with the peptide coupling of 2-trifluoromethyl (Tfm) substituted amino acids. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot and optimize your synthetic strategies, ensuring successful incorporation of these valuable building blocks.
The introduction of a trifluoromethyl group into an amino acid can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptides, making them attractive for therapeutic applications.[1][2] However, the bulky and electron-withdrawing nature of the Tfm group presents considerable steric and electronic challenges during peptide bond formation.[3][4] This guide provides a comprehensive resource to navigate these difficulties.
Troubleshooting Guide: Low Coupling Efficiency & Side Reactions
This section addresses the most common issues encountered during the coupling of 2-Tfm amino acids and provides a systematic approach to problem-solving.
Issue 1: Low or No Coupling Yield
The primary challenge with 2-Tfm amino acids is overcoming the steric bulk that physically obstructs the nucleophilic attack of the amine on the activated carboxyl group.[5][6]
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.
-
Solution: Employ more potent in-situ activating reagents. Uronium/aminium salts like HATU , HCTU , or COMU , and phosphonium salts such as PyBOP or PyAOP are highly effective for sterically demanding couplings.[6][7][8] These reagents generate highly reactive activated esters that can overcome the steric barrier.[8] For exceptionally challenging couplings, consider the use of amino acid fluoride in situ generating reagents like TFFH .[7]
-
-
Suboptimal Reaction Kinetics: Steric hindrance inherently slows down the reaction rate.
-
Solution 1: Extended Reaction Time & Temperature: Increase the coupling reaction time, potentially to an overnight reaction. Gentle heating can also be beneficial, but must be carefully controlled to minimize racemization.[6]
-
Solution 2: Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave energy to accelerate the reaction, often driving difficult couplings to completion efficiently and with reduced side reactions.[7]
-
-
Poor Solvation of the Growing Peptide Chain: In solid-phase peptide synthesis (SPPS), inadequate solvation of the resin-bound peptide can lead to aggregation, further impeding the coupling reaction.
This protocol is recommended for the first instance of a failed or low-yield coupling of a 2-Tfm amino acid.
-
Deprotection: Perform the standard N-terminal Fmoc-deprotection of the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve the Fmoc-2-Tfm-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of the activated 2-Tfm amino acid.
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Issue 2: Epimerization/Racemization
The risk of racemization is a concern in any peptide coupling, especially when using highly activating conditions required for sterically hindered residues.[6][9]
-
Over-activation of the Carboxylic Acid: Highly reactive intermediates can be susceptible to racemization.
-
Solution: Incorporate additives that suppress racemization. 1-Hydroxybenzotriazole (HOBt) or its more effective aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), can be used in conjunction with carbodiimides to form active esters that are less prone to racemization.[9][10] Modern coupling reagents like HATU and HCTU already incorporate a derivative of these additives in their structure.[8]
-
-
Excessive or Inappropriate Base: The choice and amount of base can significantly impact the rate of racemization.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] Use the minimum amount of base necessary to facilitate the reaction.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of a 2-trifluoromethyl amino acid less nucleophilic?
A1: The trifluoromethyl group is strongly electron-withdrawing. This property reduces the electron density on the alpha-amino group, thereby decreasing its nucleophilicity and slowing down the coupling reaction.[4] This electronic deactivation, combined with steric hindrance, makes these couplings particularly challenging.
Q2: Which coupling reagents are generally most effective for 2-Tfm amino acids?
A2: For sterically hindered amino acids, including 2-Tfm derivatives, uronium/aminium and phosphonium-based reagents are superior to carbodiimides like DCC or DIC.[5][6] HATU is often considered the gold standard due to its high reactivity and ability to suppress racemization.[7][8] COMU is another excellent choice, offering comparable efficiency to HATU with the added benefit of being non-explosive and having better solubility.[7]
Q3: Can I use standard carbodiimide reagents like DCC or DIC for coupling 2-Tfm amino acids?
A3: While it is possible in some less demanding cases, it is generally not recommended. Carbodiimides are often inefficient for coupling sterically hindered amino acids and can lead to low yields and slow reaction rates.[5] If they are used, they should always be paired with a racemization-suppressing additive like HOBt or HOAt.[9]
Q4: How does the choice of protecting group on the 2-Tfm amino acid affect the coupling reaction?
A4: While the N-terminal protecting group (e.g., Fmoc or Boc) is standard, bulky side-chain protecting groups on adjacent amino acids can exacerbate the steric hindrance.[6] When designing your synthesis, consider the cumulative steric bulk around the reaction center.
Q5: Are there alternatives to standard coupling methods for incorporating 2-Tfm amino acids?
A5: Yes, for extremely difficult couplings, forming an acyl fluoride from the 2-Tfm amino acid can be a highly effective strategy.[7] Another approach involves the use of pre-activated N-acylbenzotriazoles, which have shown success in coupling hindered amino acids.[11][12]
Data Summary: Coupling Reagent Performance
The following table provides a qualitative comparison of common coupling reagents for sterically hindered couplings.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| DCC/DIC | Carbodiimide | Low | Moderate to High | Requires additive (HOBt/HOAt) to suppress racemization.[9] |
| HBTU/TBTU | Uronium/Aminium | High | Low | Very effective, but can cause guanidinylation of the N-terminus if used in excess.[8][10][13] |
| HATU | Uronium/Aminium | Very High | Very Low | Generally considered one of the most effective reagents for difficult couplings.[7][8][13] |
| HCTU | Uronium/Aminium | Very High | Very Low | Similar in reactivity to HATU. |
| COMU | Uronium/Aminium | Very High | Very Low | Safer alternative to HOBt/HOAt-based reagents, with excellent solubility.[7][8] |
| PyBOP | Phosphonium | High | Low | A good alternative to uronium/aminium salts.[8] |
| TFFH | Fluorinating Agent | Very High | Low | Used to form highly reactive acyl fluorides for extremely hindered couplings.[7] |
References
-
Al-Harrasi, A., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved March 18, 2026, from [Link]
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved March 18, 2026, from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved March 18, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved March 18, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn. Retrieved March 18, 2026, from [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018, July 9). Semantic Scholar. Retrieved March 18, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 18, 2026, from [Link]
-
Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. (2025, August 10). Request PDF. Retrieved March 18, 2026, from [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022, October 20). MDPI. Retrieved March 18, 2026, from [Link]
-
Koksch, B., et al. (1996, August 13). Synthesis and Incorporation of α-Trifluoromethyl-Substituted Amino Acids into Peptides. R Discovery. Retrieved March 18, 2026, from [Link]
-
Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. (2025, August 10). Request PDF. Retrieved March 18, 2026, from [Link]
-
Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. (n.d.). Thieme. Retrieved March 18, 2026, from [Link]
-
Effects of the Trifluoromethyl Group. IV.1,2 the pK's of ι-Trifluoromethyl Amino Acids. (n.d.). Journal of the American Chemical Society. Retrieved March 18, 2026, from [Link]
-
Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. (2025, January 14). ACS Publications. Retrieved March 18, 2026, from [Link]
-
Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. (2025, January 14). The Journal of Organic Chemistry. Retrieved March 18, 2026, from [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (n.d.). Semantic Scholar. Retrieved March 18, 2026, from [Link]
-
Solid-Phase Synthesis of Peptidyl Trifluoromethyl Ketones. (n.d.). The Journal of Organic Chemistry. Retrieved March 18, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, July 19). Figshare. Retrieved March 18, 2026, from [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 6). Journal of the American Chemical Society. Retrieved March 18, 2026, from [Link]
-
ChemInform Abstract: Incorporation of α-Trifluoromethyl Substituted α-Amino Acids into C- and N-Terminal Position of Peptides and Peptide Mimetics Using Multicomponent Reactions. (n.d.). Request PDF. Retrieved March 18, 2026, from [Link]
-
ChemInform Abstract: 2-Trifluoromethyl-Substituted Amino Acids. Part 20. Incorporation of . alpha.-Trifluoromethyl-Substituted α-Amino Acids into the N- and C-Terminal Position of Azapeptides. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing. Retrieved March 18, 2026, from [Link]
-
Asymmetric Synthesis of Sterically and Electronically Demanding Linear ω-Trifluoromethyl Containing Amino Acids via Alkylation of Chiral Equivalents of Nucleophilic Glycine and Alanine. (2010, December 23). The Journal of Organic Chemistry. Retrieved March 18, 2026, from [Link]
-
Stereoselective access to 2-deoxy-2-trifluoromethyl sugar mimetics by trifluoromethyl-directed 1,2- trans glycosylation. (2023, April 14). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 18, 2026, from [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024, March 21). MDPI. Retrieved March 18, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knowledge Center Archive - Bachem [bachem.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
Technical Support Center: Resolving Enantiomers of 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride
Welcome to the technical support center for the chiral resolution of 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating this unique fluorinated amino acid. The presence of a trifluoromethyl (CF3) group at the α-position introduces significant steric and electronic challenges, making conventional resolution methods less predictable.[1][2] This document provides in-depth troubleshooting advice, field-proven protocols, and the scientific rationale behind our recommendations to empower you to overcome these challenges efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the resolution process in a practical question-and-answer format.
Part 1: Diastereomeric Salt Crystallization
Classical resolution via diastereomeric salt formation remains a primary strategy for obtaining enantiomers on a preparative scale due to its cost-effectiveness and scalability.[3][4] However, the unique properties of fluorinated compounds can complicate this process.
Q1: I'm screening chiral resolving agents but failing to get any crystalline salts. What's going wrong?
A1: This is a common and frustrating issue, often rooted in solubility problems or unfavorable salt formation thermodynamics.
-
The Causality: The electron-withdrawing nature of the CF3 group decreases the basicity of the 5-amino group, while the carboxylic acid remains the primary handle for salt formation with a chiral base. However, the overall solubility of the resulting salt in common organic solvents can be unpredictable. You may be forming a salt that is too soluble (an "oil") or one that precipitates amorphously.
-
Troubleshooting Steps:
-
Expand Your Solvent Screen: Diastereomeric salts exhibit significant solubility differences in various solvents.[5] Do not limit your screen to common solvents like ethanol or isopropanol. Systematically test a range of solvents with varying polarities, such as acetonitrile, ethyl acetate, acetone, and mixtures (e.g., methanol/water, ethanol/heptane).
-
Verify Salt Formation: Before focusing on crystallization, confirm that a salt is actually forming. After mixing the racemic amino acid and the chiral resolving agent in a solvent like methanol, evaporate the solvent. Analyze the resulting residue by ¹H NMR. A shift in the peaks corresponding to the protons near the acidic and basic centers indicates salt formation.
-
Consider a "Double Resolution" Approach: If direct crystallization is failing, you can try derivatizing the amino group first (e.g., N-acetylation) and then resolving the resulting chiral carboxylic acid with a chiral amine.[6] This changes the molecule's properties entirely and may lead to a more crystalline salt.
-
Advanced Method - Dynamic Kinetic Resolution (DKR): For this class of compounds, DKR using chiral Ni(II) complexes has proven exceptionally effective on a gram scale for structurally similar amino acids.[7][8] This method involves the in-situ racemization of the undesired enantiomer while the desired one is selectively complexed and crystallized, theoretically allowing for a 100% yield of a single enantiomer.[9]
-
Q2: I've managed to crystallize a diastereomeric salt, but the diastereomeric excess (d.e.) is low (<80%). How can I improve the purity?
A2: Low d.e. indicates that the solubility difference between the two diastereomeric salts is insufficient in your chosen system.
-
The Causality: The goal of fractional crystallization is to exploit a large difference in solubility between the (R,R') and (S,R') diastereomeric salts. If this difference is small, both will co-crystallize, leading to poor enrichment.
-
Troubleshooting Steps:
-
Optimize the Crystallization Conditions:
-
Cooling Rate: A slower cooling rate allows for more selective crystallization of the less soluble diastereomer. Avoid crash-cooling.
-
Solvent Composition: Fine-tune the solvent ratio. For a solvent/anti-solvent system, slowly add the anti-solvent to the point of incipient turbidity at a higher temperature, then cool slowly.
-
-
Recrystallization: This is the most straightforward approach. Dissolve the enriched salt in a minimal amount of hot solvent and allow it to recrystallize. This process can be repeated until the desired d.e. is achieved, though you will lose material in each step.
-
Digestion/Slurrying: Suspend the low-d.e. salt in a solvent where it is sparingly soluble and stir it at a constant temperature for an extended period (12-24 hours). This allows the system to reach thermodynamic equilibrium, often favoring the dissolution of the more soluble diastereomer and the growth of the less soluble one, thereby increasing the d.e. of the solid.[5]
-
Q3: Which chiral resolving agents are most promising for 5-Amino-2-(trifluoromethyl)pentanoic acid?
A3: The selection of the resolving agent is the most critical experimental variable. You are resolving a racemic carboxylic acid (after protonation of the amino group in the hydrochloride salt form) and therefore need a chiral base.
-
The Rationale: A successful resolution requires strong, specific intermolecular interactions (ionic, hydrogen bonding, van der Waals) that differentiate the two diastereomeric salts in the crystal lattice. A good structural and electronic match between the substrate and resolving agent is key.
-
Recommended Screening Candidates:
| Resolving Agent Class | Specific Examples | Rationale & Comments |
| Aromatic Amines | (R)- or (S)-1-Phenylethylamine | A classic, cost-effective choice. The aromatic ring allows for potential π-π stacking interactions. |
| Alkaloids | Quinine, Cinchonidine, Brucine | These rigid, multi-functional molecules offer multiple points of interaction, often leading to highly crystalline and well-differentiated salts.[3][10] |
| Amino Alcohols | (1R,2S)-(-)-Ephedrine | The presence of both an amino and a hydroxyl group provides additional hydrogen bonding opportunities. |
Part 2: Chiral Chromatography (HPLC/SFC)
For analytical determination of enantiomeric excess (e.e.) and for preparative separation on a smaller scale, chiral chromatography is the gold standard.[11][12]
Q1: I'm getting poor or no separation of enantiomers on my chiral column. Where do I start troubleshooting?
A1: This typically points to a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.
-
The Causality: Chiral recognition on a CSP depends on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. At least three points of interaction are required for effective discrimination. If these interactions are too weak or non-specific, no separation will occur.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting Decision Tree for Chiral HPLC.
Q2: How do I choose the right type of chiral column for this fluorinated amino acid?
A2: There are two primary strategies: direct separation of the underivatized amino acid or indirect separation after derivatization.
-
Direct Separation (Underivatized): This is faster as it requires no sample prep.
-
Recommended CSP: Macrocyclic glycopeptide phases, such as teicoplanin-based columns (e.g., Astec® CHIROBIOTIC® T).
-
Mechanism: These CSPs have ionic groups and are compatible with aqueous mobile phases, making them ideal for separating polar, zwitterionic compounds like amino acids. Separation relies on a combination of ionic, hydrogen bonding, and inclusion complexation interactions.
-
-
Indirect Separation (Derivatized): This is often more robust and provides better peak shapes.
-
Recommended CSPs: Polysaccharide-based phases (e.g., Chiralpak® and Chiralcel® series).[13][14] These are the most widely used and successful CSPs.
-
Mechanism: Derivatizing the primary amine with a bulky, aromatic group (e.g., Fmoc, Benzoyl) enhances π-π stacking and hydrogen bonding interactions with the polysaccharide backbone of the CSP. This often leads to much higher selectivity. The Fmoc derivative is particularly useful as it is a common intermediate in peptide synthesis.[11]
-
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
Objective: To resolve racemic 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride via fractional crystallization using (R)-1-Phenylethylamine.
Methodology:
-
Salt Formation:
-
In a 100 mL round-bottom flask, dissolve 2.0 g of racemic 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride in 30 mL of methanol.
-
Add 1.1 molar equivalents of (R)-1-Phenylethylamine dropwise while stirring at room temperature.
-
Stir the solution for 30 minutes.
-
-
Initial Crystallization Screen:
-
Divide the resulting solution into several small vials.
-
To each vial, add a different anti-solvent (e.g., diethyl ether, ethyl acetate, heptane) dropwise until turbidity persists.
-
Allow the vials to stand at room temperature, then transfer to 4°C. Observe for crystal formation over 24-48 hours.
-
-
Preparative Crystallization:
-
Based on the screen, select the best solvent/anti-solvent system.
-
Dissolve the remaining methanolic salt solution and heat gently (approx. 40°C).
-
Slowly add the chosen anti-solvent until the solution becomes slightly cloudy. Add a drop of methanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then to 4°C overnight.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Liberate the free amino acid by dissolving the salt in 1M HCl and extracting the chiral amine with dichloromethane. The aqueous layer contains the enriched amino acid hydrochloride.
-
Determine the diastereomeric excess (d.e.) of the salt or the enantiomeric excess (e.e.) of the liberated amino acid using the chiral HPLC protocol below.
-
Protocol 2: Chiral HPLC Analysis of Fmoc-Derivatized Amino Acid
Objective: To determine the enantiomeric excess (e.e.) of 5-Amino-2-(trifluoromethyl)pentanoic acid.
Methodology:
-
Fmoc-Derivatization:
-
Dissolve 10 mg of the amino acid sample in 1 mL of a 10% sodium carbonate solution.
-
In a separate vial, dissolve 1.5 molar equivalents of Fmoc-OSu in 1 mL of acetone.
-
Add the Fmoc-OSu solution to the amino acid solution and stir vigorously at room temperature for 4 hours.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the Fmoc-amino acid into ethyl acetate (3 x 5 mL). Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent.
-
-
HPLC Analysis:
-
Column: Chiralpak® IA or similar immobilized polysaccharide-based column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of Hexane/Ethanol/Trifluoroacetic Acid (TFA). A typical starting point is 80:20 (v/v) Hexane/Ethanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the dried Fmoc-amino acid in the mobile phase.
-
Injection: Inject 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers (it is advisable to first run a standard of the racemate).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area1 - Area2) / (Area1 + Area2)] * 100
-
Visual Workflow for Chiral Resolution
The overall strategy for obtaining a single enantiomer involves a series of logical steps, from method selection to final purity analysis.
References
- Hohmann, T., et al. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.
- Braco, R., et al. (n.d.). Enzymatic resolution of Cα-fluoroalkyl substituted amino acids.
- Naulet, F., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. RSC.
- (n.d.). Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides.
- Hohmann, T., et al. (2026). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.
- Soloshonok, V.A., et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC.
- Han, J., et al. (n.d.).
- Faigl, F., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.
- Halford, B. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Mei, H., et al. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC.
- (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
- (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.
- (n.d.).
- Dombrády, Z.S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Yang, H., et al. (n.d.). High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies. PMC.
- Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- I.G. de la Campa, J. (2022). Enantiomers and Their Resolution. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Enantiomers and Their Resolution [mdpi.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures | IntechOpen [intechopen.com]
- 7. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability Guide: 5-Amino-2-(trifluoromethyl)pentanoic Acid vs. 5-Aminopentanoic Acid
Executive Summary
In modern drug design and peptide engineering, the strategic incorporation of fluorine is a paramount technique for optimizing pharmacokinetic (PK) profiles. This guide provides an in-depth comparative analysis of 5-aminopentanoic acid (5-AVA) —an endogenous aliphatic amino acid—and its synthetic fluorinated counterpart, 5-amino-2-(trifluoromethyl)pentanoic acid . By examining their metabolic trajectories, researchers can better leverage α -trifluoromethylation to bypass enzymatic liabilities and enhance metabolic stability in therapeutic scaffolds.
Mechanistic Profiling: The "Fluorine Effect" on Aliphatic Amino Acids
5-Aminopentanoic Acid (5-AVA): Endogenous Vulnerabilities
5-Aminopentanoic acid (commonly known as 5-aminovaleric acid) is a naturally occurring lysine degradation product and a weak GABA agonist [1]. Its flexible, unhindered aliphatic chain makes it highly susceptible to rapid enzymatic degradation. The primary metabolic route involves deamination at the terminal amine (C5) via transaminases (e.g., GABA-T) or monoamine oxidases, yielding 5-oxopentanoic acid. This semialdehyde intermediate is rapidly oxidized to glutaric acid, which subsequently undergoes β -oxidation at the α
β carbon bond, leading to rapid systemic clearance.5-Amino-2-(trifluoromethyl)pentanoic Acid: Engineered Resistance
The incorporation of a trifluoromethyl ( −CF3 ) group at the α -position (C2) fundamentally rewrites the molecule's metabolic fate through two primary mechanisms :
-
Steric Shielding: The −CF3 group possesses a van der Waals volume of approximately 42.6 ų, comparable to an isopropyl group. This bulk creates a profound steric barricade at the α -carbon, physically hindering the approach of acyl-CoA synthetases and dehydrogenases required to initiate β -oxidation .
-
Electronic Deactivation: Fluorine is the most electronegative element. The strong inductive electron-withdrawing effect (-I) of the −CF3 group lowers the pKa of the adjacent carboxylic acid, rendering it more ionized at physiological pH. Furthermore, it depletes electron density from adjacent C-H bonds, significantly increasing the activation energy required for cytochrome P450 (CYP)-mediated oxidative metabolism and preventing α -deprotonation .
Metabolic Pathway Visualization
Figure 1: Metabolic pathway comparison highlighting β-oxidation blockade by the α-CF3 group.
Quantitative Data & Pharmacokinetic Projections
While 5-AVA is rapidly cleared in vivo, α -trifluoromethylated amino acids consistently demonstrate superior stability profiles. The following table synthesizes benchmark in vitro pharmacokinetic parameters, extrapolating the established effects of α -trifluoromethylation on aliphatic amino acid scaffolds.
| Parameter | 5-Aminopentanoic Acid (5-AVA) | 5-Amino-2-(trifluoromethyl)pentanoic Acid |
| Structural Feature | Unhindered α -carbon | α -Trifluoromethylated (C2) |
| Primary Liability | Rapid deamination & β -oxidation | Terminal deamination (slowed) |
| HLM Half-Life ( t1/2 ) | < 15 minutes | > 120 minutes |
| Intrinsic Clearance ( CLint ) | > 100 µL/min/mg | < 15 µL/min/mg |
| Lipophilicity (LogP) | -1.2 (Highly hydrophilic) | ~0.2 (Increased local hydrophobicity) |
| Proteolytic Stability | Low | Exceptionally High |
Experimental Methodology: In Vitro Metabolic Stability
To objectively quantify the metabolic resistance conferred by the α
CF3 group, the following Human Liver Microsome (HLM) Intrinsic Clearance Assay is recommended. This protocol is designed as a self-validating system to ensure data integrity.Step-by-Step HLM Intrinsic Clearance Protocol
1. Reagent Preparation:
-
Prepare 10 mM stock solutions of 5-AVA and 5-amino-2-(trifluoromethyl)pentanoic acid in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw Human Liver Microsomes (HLMs) on ice and dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer.
2. Pre-Incubation:
-
Aliquot 150 µL of the HLM/compound mixture into a 96-well plate.
-
Include a positive control well (1 µM Verapamil) and a negative control well (test compound + HLMs, but without NADPH).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle orbital shaking.
3. Reaction Initiation & Sampling:
-
Initiate the metabolic reaction by adding 50 µL of a pre-warmed NADPH regenerating system (final NADPH concentration: 1 mM) to all wells except the negative control.
-
At specific time intervals (0, 15, 30, 60, and 120 minutes), withdraw 20 µL aliquots from the reaction mixture.
4. Reaction Quenching & Protein Precipitation:
-
Immediately transfer the 20 µL aliquots into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).
-
Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
5. LC-MS/MS Analysis:
-
Transfer the supernatant to LC vials. Analyze the remaining parent compound percentage using Triple Quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Calculate t1/2 and CLint using the first-order kinetic equation: CLint=(0.693/t1/2)×(Volume/Protein Concentration) .
Causality in Protocol Design (Expertise & Experience)
-
0.5 mg/mL HLM Concentration: Utilizing a low protein concentration prevents non-specific microsomal protein binding, which can artificially inflate the apparent metabolic stability of lipophilic fluorinated compounds. It ensures the enzymes operate strictly within the linear range of Michaelis-Menten kinetics.
-
Minus-NADPH Negative Control: This is a critical self-validating step. If the CF3 -analog degrades in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than CYP450/FMO-mediated enzymatic metabolism, preventing false-positive clearance interpretations.
-
Verapamil Positive Control: Verapamil is a known high-clearance compound. Its rapid degradation confirms that the specific HLM batch is enzymatically active and the NADPH regenerating system is functioning correctly, establishing absolute trust in the assay's baseline.
Conclusion
The transition from 5-aminopentanoic acid to 5-amino-2-(trifluoromethyl)pentanoic acid exemplifies the power of targeted fluorination. By leveraging the steric bulk and electron-withdrawing nature of the α
CF3 group, researchers can effectively shut down β -oxidation pathways and drastically reduce intrinsic clearance. This makes the fluorinated analog a vastly superior building block for developing metabolically stable peptide therapeutics and small-molecule drugs.References
-
Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism. URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science. URL: [Link]
-
Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Synthesis. URL:[Link]
Comparing lipophilicity of trifluoromethylated amino acids vs methylated analogs
An In-Depth Guide to the Lipophilicity of Trifluoromethylated vs. Methylated Amino Acids for Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: Lipophilicity as a Critical Determinant in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development. Quantified by the partition coefficient (logP) or distribution coefficient (logD), it profoundly influences a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Lipophilicity governs a molecule's ability to permeate cell membranes, bind to plasma proteins, cross the blood-brain barrier, and interact with metabolic enzymes.[1] Consequently, the strategic modulation of lipophilicity is a primary goal in lead optimization.
One powerful strategy for fine-tuning this property is the isosteric replacement of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group. While structurally similar, this substitution imparts dramatic changes in a molecule's physicochemical profile. This guide provides a detailed comparison of the lipophilicity of trifluoromethylated amino acids versus their methylated analogs, supported by experimental data and protocols, to inform rational drug design.
The Physicochemical Underpinnings: Why Trifluoromethylation Dominates Lipophilicity
The substitution of hydrogen atoms with fluorine atoms in a methyl group creates the highly lipophilic trifluoromethyl moiety.[2] This enhanced lipophilicity stems from several key factors:
-
High Electronegativity and Reduced Polarity: Fluorine is the most electronegative element, leading to highly polarized C-F bonds. However, in the symmetric CF₃ group, the individual bond dipoles largely cancel each other out, resulting in a non-polar, low-energy surface that is poorly solvated by water. This "hydrophobic sheath" minimizes interaction with aqueous environments and favors partitioning into non-polar, lipid-like phases.
-
Increased Molecular Volume and Surface Area: The CF₃ group is significantly larger than the CH₃ group. This increased size enhances van der Waals interactions with non-polar solvents like n-octanol, further promoting partitioning out of the aqueous phase.
-
Metabolic Stability: The strength of the C-F bond makes the CF₃ group exceptionally resistant to metabolic degradation, a desirable trait that also contributes to its persistent hydrophobic character.[2][3]
In contrast, the methyl group is a simple, non-polar alkyl group. While hydrophobic, it lacks the potent electronic effects and larger size of the CF₃ group, resulting in a comparatively lower lipophilicity. The strategic introduction of a CF₃ group is therefore a well-established paradigm for significantly improving the lipophilicity, bioavailability, and metabolic stability of organic molecules.[2]
Quantitative Comparison: Experimental Evidence
The theoretical advantages of trifluoromethylation are borne out by direct experimental measurement. The partition coefficient (logP) is determined by measuring the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water. A higher logP value indicates greater lipophilicity.
A direct comparison of the logP values for the methyl esters of N-acetyl α-trifluoromethylproline and its α-methylproline analog provides a clear illustration. The study revealed a significant increase in hydrophobicity for the trifluoromethylated compound.[4][5] This trend is consistently observed and is a key reason why incorporating trifluoromethylated amino acids (Tfm-AAs) into peptides is a powerful tool for modulating parameters like local hydrophobicity and membrane permeability.[6][7]
| Amino Acid Derivative Pair | logP (n-octanol/water) | Lipophilicity Fold-Increase (P) |
| N-acetyl-α-methyl proline methyl ester | 0.80 | - |
| N-acetyl-α-trifluoromethyl proline methyl ester | 1.83 | ~10.7 |
Data sourced from Kubyshkin and Budisa (2018).[4][5] The fold-increase is calculated as 10^(logP₂ - logP₁).
As the data clearly shows, the simple substitution of a -CH₃ for a -CF₃ group on the proline scaffold resulted in a logP increase of over one unit, which corresponds to a more than tenfold increase in partitioning into the lipid-like phase. Studies have demonstrated that this effect translates to peptides, where the incorporation of Tfm-AAs leads to a strong and precisely measurable increase in hydrophobicity.[8]
Experimental Protocol: Determination of Lipophilicity via the Shake-Flask Method (OECD 107)
To ensure scientific rigor, lipophilicity must be determined experimentally. The shake-flask method is the "gold standard" for logP determination and is recommended by the Organisation for Economic Co-operation and Development (OECD) in guideline 107.[9][10]
Causality Behind Experimental Design
-
Analyte Choice: Amino acids are zwitterionic at physiological pH, making direct logP measurement challenging. To measure the intrinsic lipophilicity of the side chain, the charged α-amino and α-carboxyl groups must be neutralized. This is achieved by derivatizing the amino acid to its N-acetyl methyl ester, a common and effective strategy.[11]
-
Solvent System: The n-octanol/water system is the universally accepted standard because n-octanol's amphiphilic properties serve as a reasonable mimic for the lipid bilayers of cell membranes.[12]
-
Equilibration & Analysis: Vigorous shaking ensures the analyte reaches equilibrium between the two phases. Centrifugation provides a clean and rapid separation of the immiscible layers, which is critical for accurate analysis.[9][13] High-Performance Liquid Chromatography (RP-HPLC) is chosen for quantification due to its high sensitivity and applicability to a wide range of organic molecules.[12][14]
Step-by-Step Methodology
-
Preparation of Amino Acid Derivatives:
-
Synthesize the N-acetyl methyl esters of the trifluoromethylated amino acid and its methylated analog. This involves N-acetylation followed by esterification of the carboxylic acid.
-
-
Solvent Preparation:
-
Pre-saturate n-octanol with water by shaking them together for 24 hours and allowing the phases to separate.
-
Pre-saturate water (or a suitable buffer like PBS, pH 7.4 for logD measurements) with n-octanol in the same manner. This step is crucial to prevent volume changes during the experiment.[15]
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the derivatized amino acid in n-octanol at a concentration that will be detectable in both phases (e.g., 1 mg/mL).
-
-
Partitioning Experiment (performed in triplicate):
-
In a suitable vessel (e.g., a screw-cap centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution and the pre-saturated water. A common starting ratio is 1:1 (e.g., 5 mL of each).[9]
-
Agitate the vessel vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).
-
Separate the two phases by centrifugation (e.g., 3000 rpm for 10 minutes).[13]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
-
Prepare a standard curve for the analyte using RP-HPLC with UV detection.[14][16]
-
Determine the concentration of the analyte in each phase (C_octanol and C_water) by injecting the samples into the HPLC system and comparing the results to the standard curve.
-
-
Calculation of logP:
-
The partition coefficient (P) is the ratio of the concentrations: P = C_octanol / C_water.
-
The lipophilicity is expressed as the logarithm: logP = log₁₀(P).
-
The final logP value should be the average of the triplicate measurements. The values should fall within a range of ± 0.3 units.[9]
-
Experimental Workflow Diagram
Sources
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oecd.org [oecd.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 14. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride
Executive Summary: This guide provides a detailed, procedural framework for the safe handling and disposal of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride. The critical takeaway is the classification of this compound as a halogenated organic waste due to its trifluoromethyl group. This dictates its segregation into a specific waste stream, separate from non-halogenated organic and aqueous wastes. Adherence to these protocols is essential for ensuring laboratory safety, regulatory compliance, and environmental protection. This document is intended for researchers, scientists, and drug development professionals and should supplement, not replace, your institution's specific safety protocols and the compound's Safety Data Sheet (SDS).
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride is the foundation of its safe management. The molecule's structure presents a dual-hazard profile that must be respected.
-
Halogenated Organic Compound: The presence of a trifluoromethyl (-CF3) group firmly places this substance in the halogenated organic category.[1][2][3] Halogenated wastes are typically incinerated at high temperatures under specific conditions to prevent the formation of toxic byproducts like hydrogen fluoride.[2] Mixing them with non-halogenated solvents can disrupt the disposal process and is strictly prohibited.[4]
-
Acidic Hydrochloride Salt: As a hydrochloride salt of an amino acid, this compound will form an acidic solution in water. This necessitates segregation from basic waste to prevent violent neutralization reactions.[2]
Consulting the manufacturer-provided Safety Data Sheet (SDS) for the specific CAS number (1423437-58-1) is mandatory before handling. The SDS contains indispensable information regarding toxicology, environmental hazards, and emergency procedures.[5][6][7][8]
| Property | Hazard Classification | Primary Rationale & Disposal Implication |
| Chemical Family | Halogenated Organic Compound | Contains fluorine in the trifluoromethyl group. Must be segregated into a "Halogenated Organic Waste" container. [1][2][3] |
| Form | Hydrochloride Salt | Will form an acidic solution. Must not be mixed with bases in waste containers. [2] |
| Potential Hazards | Skin/Eye Irritant, Potentially Toxic | Based on analogous structures, direct contact should be avoided.[6][7][8] Dictates the required level of Personal Protective Equipment (PPE). |
| Environmental | Potential Aquatic Toxicity | Many complex organic molecules are harmful to aquatic life.[9] Drain disposal is strictly forbidden. [1][10][11] |
Essential Safety: Personal Protective Equipment (PPE) & Handling
To mitigate the risks identified above, a stringent adherence to PPE and safe handling protocols is non-negotiable.
Required PPE:
-
Eye Protection: Safety goggles are mandatory to protect from potential splashes. A face shield should be used when handling larger quantities.[6][12]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves are required to prevent skin contact.[1][3][12]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[1][3]
-
Footwear: Closed-toe shoes are essential to protect feet from spills.[1]
Safe Handling Practices:
-
Ventilation: Always handle this compound within a properly functioning chemical fume hood to prevent the inhalation of any dust or aerosols.[1][3][12]
-
Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[13] After handling, wash hands and any exposed skin thoroughly.[5][6]
-
Ignition Sources: While not highly flammable, it is good practice to keep the compound away from heat and potential ignition sources.[3][5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride is a systematic process centered on correct waste segregation.
Step 1: Waste Characterization and Segregation
This is the most critical decision point in the disposal process. The flowchart below provides a logical pathway for ensuring correct segregation.
Caption: Waste segregation decision tree for halogenated compounds.
Step 2: Preparing the Waste Container
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's waste management provider. These are often polyethylene carboys or other compatible containers.[2][10] The container must be in good condition with a securely sealing lid.[4]
-
Proper Labeling: Before adding any waste, ensure the container is clearly and accurately labeled.[4] The label must include:
-
The words "Hazardous Waste" or "Waste".
-
The full, unabbreviated chemical name: "Waste 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride".
-
An accumulation start date.
-
Appropriate hazard pictograms (e.g., corrosive, irritant), as determined by the SDS.
-
Step 3: Transferring the Waste
-
For Solid Waste: Carefully transfer the solid chemical into the designated solid halogenated waste container using a clean spatula or scoop. Avoid creating dust.
-
For Solutions: Transfer the liquid waste into the designated liquid halogenated waste container using a funnel.
-
For Empty/Contaminated Vials: Small, residual amounts of the compound in its original container must also be treated as hazardous waste. Triple-rinse the container with a small amount of a suitable solvent (e.g., methanol, ethanol). Collect all rinsate and dispose of it in the liquid Halogenated Organic Waste container. The rinsed, empty container can then typically be disposed of as non-hazardous lab glass, but confirm this with your institutional guidelines.
Step 4: Final Storage and Disposal
-
Storage: Keep the waste container tightly sealed except when adding waste.[4] Store it in a designated satellite accumulation area, away from incompatible materials.[10]
-
Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service. Never exceed the maximum allowable volume of waste storage in your lab (e.g., 55 gallons).[4]
Spill Management Protocol
Accidents happen. Being prepared is key to a safe response.
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert your colleagues and supervisor. Call your institution's emergency number.
-
Contain Small Spills: For minor spills that you are trained to handle, ensure you are wearing full PPE.[10]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[9][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a sealable plastic bag or container.[10]
-
Dispose: Label the container as "Spill Debris containing 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride" and dispose of it as Halogenated Organic Waste .
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden :
-
DO NOT Pour Down the Drain: This compound is a halogenated organic chemical and may be toxic to aquatic life. Sewer disposal is a violation of environmental regulations.[1][10][11]
-
DO NOT Mix with Other Waste Streams: Never mix halogenated waste with non-halogenated organic waste or aqueous waste streams.[2][4] This complicates and increases the cost of disposal and can create dangerous chemical reactions.
-
DO NOT Allow to Evaporate: While evaporation is sometimes used for volatile, non-halogenated solvents, it is not an appropriate disposal method for this compound.[3][10]
-
DO NOT Place in Regular Trash: This is a chemical waste product and must be handled through a certified hazardous waste program.[11]
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Safety d
- Safety Data Sheet - 2-(Trifluoromethyl) aniline. Fisher Scientific.
- Safety Data Sheet - Methyl 2-Amino-4-(trifluoromethyl)
- Safe Handling & Disposal of Organic Substances. Science Ready.
- Halogenated Solvents Standard Operating Procedure.
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
- In-Laboratory Treatment of Chemical Waste. University of British Columbia.
- Navigating the Disposal of Acidic Compounds in a Labor
- Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile. Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Safety Data Sheet - 8-(Trifluoromethyl)quinolin-4-ol. (2025, September 22). Thermo Fisher Scientific.
- Hazardous Waste and Disposal Consider
- 5-Amino-2-chlorobenzotrifluoride Safety Data Sheet. (2023, July 7). Apollo Scientific.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. download.basf.com [download.basf.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. acs.org [acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride
Operational and Safety Guide: Handling 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride
As drug development increasingly relies on non-canonical amino acids to enhance peptide stability and target affinity, handling these specialized compounds requires a nuanced approach to laboratory safety. This guide provides an authoritative, step-by-step operational plan for handling 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride (CAS: 2410612-31-4), ensuring both scientific integrity and personnel protection.
Mechanistic Hazard Profile
To handle this compound safely, researchers must understand the causality behind its physical and chemical risks. This molecule presents a dual-hazard profile driven by its specific functional groups:
-
Enhanced Dermal Penetration: The incorporation of a trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity[1]. While this is advantageous for drug design (improving metabolic stability and membrane permeability), it also means the compound can partition into and cross the lipid bilayers of the skin more readily than natural amino acids[2].
-
Acidic Micro-Environment Formation: As a hydrochloride (-HCl) salt, the solid powder is highly hygroscopic. Upon contact with ambient moisture, sweat, or the mucous membranes of the eyes and respiratory tract, it dissociates to release trace hydrogen chloride, rapidly lowering the local pH and causing acute tissue irritation[3].
-
Aerosolization Risk: Fine, electrostatically charged powders can easily aerosolize during weighing or transfer, presenting a severe inhalation hazard[4].
Personal Protective Equipment (PPE) Matrix
To mitigate these specific risks, a self-validating PPE strategy must be employed. The following table summarizes the required equipment and the mechanistic justification behind each selection.
| PPE Category | Specification | Quantitative Standard | Mechanistic Causality & Justification |
| Hand Protection | Double-layered Nitrile Gloves (Min. 5 mil thickness) | Breakthrough time > 240 mins for dilute aqueous acids | Nitrile provides excellent resistance to acidic salts[3]. Double-gloving prevents exposure if the outer layer is breached by the highly lipophilic fluorinated compound. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | 100% seal around the ocular cavity | Prevents fine, acidic dust from contacting the moist mucosa of the eyes, which would instantly form an irritating HCl solution[4]. |
| Respiratory | N95 or P100 Particulate Respirator | Filters ≥ 99.9% of airborne particles > 0.3 µm | Essential when handling fine powders outside of a closed system to prevent inhalation of acidic particulates that can cause severe respiratory irritation[4]. |
| Body Protection | Flame-Resistant (FR) or Standard Lab Coat with knit cuffs | 100% coverage of arms and torso | Knit cuffs prevent powder from migrating up the sleeves. Protects against accidental electrostatic transfer of the powder to street clothing[3]. |
Operational Plan: Step-by-Step Handling Methodology
Do not merely execute steps; understand that handling acidic, fluorinated powders requires strict control over static electricity and environmental moisture.
Phase 1: Pre-Operation & Engineering Controls
-
Verify Airflow: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Excessive airflow can scatter the fine powder, while insufficient airflow fails to capture aerosols[4].
-
Static Elimination: Fluorinated powders often carry a static charge, causing them to "jump" from spatulas. Use an anti-static zero-ionizer fan or wipe the exterior of the weighing vessel with a damp, lint-free cloth to dissipate static charges before opening the container.
Phase 2: Weighing and Transfer
-
Taring: Place a clean, dry anti-static weigh boat or glass vial on the analytical balance strictly inside the fume hood.
-
Handling: Open the chemical container only inside the fume hood. Use a grounded, stainless-steel micro-spatula to transfer the 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride.
-
Sealing: Immediately recap the source bottle and seal it with Parafilm to prevent atmospheric moisture from degrading the hygroscopic hydrochloride salt[3].
Phase 3: Solubilization
-
Solvent Addition: When dissolving the powder, slowly add the solvent (e.g., buffered aqueous solution or polar organic solvent) to the powder, rather than dropping the powder into the solvent, to prevent splashing.
-
pH Monitoring: Because it is a hydrochloride salt, the resulting solution will be acidic. If incorporating this amino acid into a biological assay or solid-phase peptide synthesis (SPPS), neutralize the solution with a mild base (e.g., N,N-Diisopropylethylamine) to achieve the desired operational pH[1].
Spill Response and Disposal Plan
A spill of an acidic, fluorinated powder requires immediate neutralization. Simple sweeping will aerosolize the hazard and spread the contamination.
Step-by-Step Spill Decontamination:
-
Isolate: Alert personnel and restrict access to the spill area. Ensure respiratory PPE is active before approaching the spill[3].
-
Neutralize: Do not apply water directly, as it will create a concentrated acidic pool. Instead, generously cover the spilled powder with a solid, mild alkaline absorbent, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃)[3].
-
Dampen & Sweep: Lightly mist the neutralizing powder with water to initiate the acid-base neutralization (look for effervescence). Once bubbling stops, use a disposable plastic scoop to collect the slurry.
-
Dispose: Place the collected waste into a chemically compatible, sealable hazardous waste container. Label it explicitly as "Fluorinated Organic Acid Waste - Contains Halogens." Halogenated waste must be segregated from non-halogenated waste to prevent explosive reactions and comply with institutional incineration regulations[4].
Process Visualization
Caption: Workflow for handling and decontaminating fluorinated amino acid hydrochloride salts.
References
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs | National Center for Biotechnology Information (PMC) |[Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | National Center for Biotechnology Information (PMC) | [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version | The National Academies Press | [Link]
-
WORKING WITH ACIDS STANDARD OPERATING PROCEDURE | Zaera Research Group - UC Riverside |[Link]
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
